Product packaging for (S)-Atenolol-d7(Cat. No.:CAS No. 1309283-20-2; 1309283-25-7)

(S)-Atenolol-d7

Cat. No.: B2932527
CAS No.: 1309283-20-2; 1309283-25-7
M. Wt: 273.384
InChI Key: METKIMKYRPQLGS-FAPHKGRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Atenolol-d7 is a useful research compound. Its molecular formula is C14H22N2O3 and its molecular weight is 273.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O3 B2932527 (S)-Atenolol-d7 CAS No. 1309283-20-2; 1309283-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1/i1D3,2D3,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKIMKYRPQLGS-FAPHKGRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-Atenolol-d7: A Technical Guide for its Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (S)-Atenolol-d7, a deuterated isotopologue of the cardio-selective beta-1 adrenergic receptor antagonist, atenolol. Its primary application in research is as an internal standard for the precise quantification of atenolol in biological matrices. This document details its mechanism of action, provides experimental protocols for its use, and presents relevant quantitative data for analytical method development.

Introduction to this compound

This compound is the S-enantiomer of atenolol in which seven hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a mass shift of +7 atomic mass units (amu) compared to the unlabeled compound. This key feature allows for its use as an ideal internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

The chemical identity of this compound is nearly identical to its non-deuterated counterpart, meaning it co-elutes during chromatographic separation and exhibits similar ionization efficiency and extraction recovery. This co-elution is crucial for accurately compensating for variations in sample preparation and matrix effects, which can suppress or enhance the analyte signal, leading to more reliable and reproducible quantification of atenolol in complex biological samples like plasma, blood, and tissue homogenates.

Mechanism of Action: Beta-1 Adrenergic Receptor Blockade

Atenolol is a selective antagonist of the β1-adrenergic receptor, which is predominantly found in cardiac tissue. The binding of catecholamines, such as norepinephrine and epinephrine, to these receptors initiates a signaling cascade that increases heart rate, contractility, and conduction velocity. (S)-Atenolol, the pharmacologically active enantiomer, competitively inhibits this binding, thereby reducing the downstream effects of sympathetic nervous system stimulation on the heart.

The signaling pathway initiated by β1-adrenergic receptor activation and its inhibition by (S)-Atenolol is depicted below.

NE Norepinephrine/ Epinephrine Beta1AR β1-Adrenergic Receptor NE->Beta1AR Activates Atenolol This compound Atenolol->Beta1AR Inhibits G_protein Gs Protein (α, β, γ subunits) Beta1AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates LTCC L-type Ca²⁺ Channels PKA->LTCC Phosphorylates PLB Phospholamban (PLB) PKA->PLB Phosphorylates TnI Troponin I (TnI) PKA->TnI Phosphorylates Ca_influx ↑ Intracellular Ca²⁺ LTCC->Ca_influx Opens PLB->Ca_influx Enhances SR Ca²⁺ uptake Contraction ↑ Heart Rate & Contractility TnI->Contraction Modulates Ca²⁺ sensitivity Ca_influx->Contraction Leads to

Caption: Simplified signaling pathway of β1-adrenergic receptor antagonism by (S)-Atenolol.

Quantitative Data for Analytical Methods

This compound is primarily used in quantitative bioanalysis. The following tables summarize key parameters for the analysis of atenolol using its deuterated internal standard.

Table 1: Mass Spectrometry Parameters for Atenolol and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Atenolol267.2145.1Positive
This compound274.3152.1 (inferred)Positive

Note: The product ion for this compound is inferred based on the common fragmentation pattern of atenolol, where the product ion m/z 145.1 corresponds to the [C8H10NO2]+ fragment. The +7 Da shift is expected to be retained in this fragment.

Table 2: Chromatographic and Method Validation Parameters for Atenolol Quantification

ParameterValueReference
Chromatographic Column C18, 50 x 2.1 mm, 1.7 µm[1]
Mobile Phase Gradient of 0.1% formic acid in acetonitrile and 10 mM ammonium formate[1]
Flow Rate 0.7 mL/min[1]
Retention Time (Atenolol) ~1.8 - 4.26 min[1][2]
Linear Range in Plasma 4.93 - 5047.00 ng/mL[1]
Lower Limit of Quantification (LLOQ) 4.93 ng/mL[1]
Extraction Recovery >95%[3]

Experimental Protocols

The following are detailed methodologies for the extraction and analysis of atenolol from biological matrices using this compound as an internal standard.

Experimental Workflow Overview

start Start: Biological Sample Collection (e.g., Plasma) spike Spike with this compound Internal Standard start->spike prep Sample Preparation spike->prep protein_precip Protein Precipitation (e.g., with Acetonitrile) prep->protein_precip spe Solid-Phase Extraction (SPE) prep->spe evap Evaporation & Reconstitution protein_precip->evap spe->evap lcms LC-MS/MS Analysis evap->lcms quant Data Processing & Quantification lcms->quant end End: Report Atenolol Concentration quant->end

Caption: General workflow for the bioanalysis of atenolol using an internal standard.
Detailed Protocol for Solid-Phase Extraction (SPE) from Human Plasma

This protocol is adapted from a validated method for the quantification of atenolol in human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile (ACN)

  • 0.5% Formic acid in water

  • Methanol (MeOH)

  • C18 SPE cartridges (e.g., 50 µg, 70 Å)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To a 1.0 mL aliquot of plasma in a centrifuge tube, add a known concentration of the this compound internal standard solution.

    • Vortex briefly to mix.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the SPE manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of 0.5% formic acid. Do not allow the cartridges to dry out between steps.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.5% formic acid to remove interfering substances.

    • Apply a stronger vacuum for 1-2 minutes to dry the sorbent.

  • Elution:

    • Place collection tubes in the SPE manifold.

    • Elute the analyte and internal standard from the cartridge by passing 1 mL of methanol through the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., a mixture of acetonitrile and 0.1% formic acid).

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject an appropriate volume into the LC-MS/MS system for analysis.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals requiring accurate and precise quantification of atenolol in biological samples. Its use as an internal standard in LC-MS/MS and other mass spectrometry-based methods corrects for analytical variability, thereby ensuring the high quality and reliability of pharmacokinetic and other bioanalytical studies. The methodologies and data presented in this guide provide a solid foundation for the implementation of this compound in a research setting.

References

(S)-Atenolol-d7 as a β1-Adrenergic Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action for (S)-Atenolol-d7, focusing on its role as a selective β1-adrenergic receptor antagonist. It details the stereospecificity of its action, the relevant signaling pathways, and the experimental methodologies used for its characterization. The "-d7" designation indicates that seven hydrogen atoms in the atenolol molecule have been replaced with deuterium. This isotopic labeling is crucial for pharmacokinetic studies, often serving as an internal standard in mass spectrometry assays to precisely quantify the non-labeled drug. While deuteration can sometimes alter a drug's metabolic profile, the fundamental mechanism of receptor interaction remains unchanged.

Core Mechanism of Action: Selective β1-Adrenergic Blockade

Atenolol is a second-generation, cardioselective β-blocker that acts as a competitive antagonist at β1-adrenergic receptors.[1] The vast majority of its therapeutic beta-blocking activity is attributed to its (S)-enantiomer.[2][3][4] These receptors are predominantly located in the heart and kidneys.[5]

Under normal physiological conditions, catecholamines such as epinephrine and norepinephrine bind to β1-adrenergic receptors, which are G-protein-coupled receptors (GPCRs).[5][6][7] This binding activates the associated Gs alpha subunit, which in turn stimulates the enzyme adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[5][8] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of calcium channels. This enhances calcium influx into cardiac cells, resulting in increased heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity.[5]

(S)-Atenolol exerts its effect by competitively binding to these β1-receptors, thereby preventing catecholamines from initiating this signaling cascade.[1] This blockade leads to:

  • Decreased Heart Rate: By reducing the rate of sinoatrial (SA) nodal firing.[5]

  • Reduced Myocardial Contractility: By decreasing the force of the heart's contractions.[1]

  • Lowered Blood Pressure: Resulting from the combined decrease in heart rate and contractility, which leads to a reduction in cardiac output.[1][9][10]

The antihypertensive mechanism may also involve a reduction in renin output from the kidneys, as β1-receptors are also present in juxtaglomerular cells.[9]

Stereoselectivity and Potency

The beta-blocking effects of atenolol are highly stereoselective. The (S)-enantiomer is significantly more potent than the (R)-enantiomer. Clinical and preclinical studies have demonstrated that the (R)-enantiomer contributes virtually no beta-blocking effect.[2]

A study comparing racemic atenolol with its individual enantiomers found that 50 mg of (S)-atenolol produced the same reduction in rate pressure product during exercise as 100 mg of the racemic mixture, while 50 mg of (R)-atenolol had no effect.[2] Radioligand binding studies confirmed this stereoselectivity, yielding a high eudismic ratio.[2]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for (S)-Atenolol, illustrating its affinity, selectivity, and pharmacokinetic profile.

Table 1: Receptor Binding Affinity and Selectivity

Parameter Value Species/Tissue Comments Source
Eudismic Ratio (S/R) 46 Guinea Pig Heart Ratio of binding affinity of the (S)-enantiomer to the (R)-enantiomer. [2]
In Vivo Affinity (KB) 4.6 x 10-8 M Male Wistar-Kyoto Rats Determined via an agonist-antagonist interaction model. [11]
β1-Receptor Selectivity ~30-fold Rat, Guinea Pig, Human Refers to the higher affinity for β1 over β2 receptors. [12]

| β1 vs. β2 Selectivity | Up to 26-fold | N/A | (S)-Atenolol binds to β1 receptors with significantly higher affinity than β2 receptors. |[9] |

Table 2: Key Pharmacokinetic Parameters (for non-deuterated Atenolol)

Parameter Value Comments Source
Oral Bioavailability ~50% Absorption from the GI tract is incomplete. [1][13]
Time to Peak Plasma Level (Tmax) 2 - 4 hours Following oral administration. [13][14]
Plasma Half-life (t1/2) 6 - 7 hours In individuals with normal renal function. [14][15]
Plasma Protein Binding 6 - 16% Low level of binding to plasma proteins. [14]

| Primary Route of Elimination | Renal | Excreted largely unchanged in the urine. |[16][17] |

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for its target receptor.[18] The following is a generalized protocol for a competition binding assay to determine the inhibitory constant (Ki) of (S)-Atenolol for the β1-adrenergic receptor.

Objective: To determine the affinity (Ki) of unlabeled (S)-Atenolol by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to β1-adrenergic receptors.

Materials:

  • Receptor Source: Membrane preparations isolated from tissues or cells expressing β1-adrenergic receptors (e.g., guinea pig heart ventricle, CHO cells transfected with the human β1-receptor).[2][19]

  • Radioligand: A high-affinity β-adrenergic receptor radioligand, such as 125I-Iodocyanopindolol (125I-CYP) or 3H-Dihydroalprenolol (3H-DHA).[2][12]

  • Competitor: Unlabeled (S)-Atenolol at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-selective β-blocker (e.g., 10 µM Propranolol) to determine binding to non-receptor sites.[19]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[20]

  • Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[20]

  • Detection: A gamma counter (for 125I) or a liquid scintillation counter (for 3H).[19]

Methodology:

  • Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and perform differential centrifugation to isolate the membrane fraction containing the receptors. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[20]

  • Assay Setup: Set up assay tubes or a 96-well plate for total binding, non-specific binding, and competitor binding.

    • Total Binding: Add membrane preparation, a fixed concentration of radioligand (typically near its Kd value), and assay buffer.[19]

    • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., propranolol).[19]

    • Competitor Binding: Add membrane preparation, radioligand, and varying concentrations of unlabeled (S)-Atenolol.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[20]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[20][21]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[20]

  • Quantification: Place the filters in vials and measure the radioactivity using a gamma or scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor ((S)-Atenolol) concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of (S)-Atenolol that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[20]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and processes described.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta1_receptor β1-Adrenergic Receptor (GPCR) g_protein Gs Protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts g_protein->ac Activates catecholamine Catecholamine (Agonist) catecholamine->beta1_receptor Binds & Activates atenolol (S)-Atenolol (Antagonist) atenolol->beta1_receptor Binds & Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca2+ Channel pka->ca_channel Phosphorylates ca_ion Ca2+ Influx ca_channel->ca_ion response Increased Heart Rate & Contractility ca_ion->response

Figure 1: β1-Adrenergic receptor signaling pathway and the antagonistic action of (S)-Atenolol.

G start Start: Prepare Reagents prep 1. Membrane Preparation (Homogenization & Centrifugation) start->prep setup 2. Assay Plate Setup (Total, NSB, Competitor Wells) prep->setup incubate 3. Incubation (Membranes + Radioligand +/- Competitor) setup->incubate filter 4. Rapid Vacuum Filtration (Separates Bound from Unbound Ligand) incubate->filter wash 5. Filter Washing (Remove residual unbound ligand) filter->wash count 6. Radioactivity Counting (Gamma or Scintillation Counter) wash->count analyze 7. Data Analysis (Calculate IC50 and Ki) count->analyze end End: Determine Affinity analyze->end

Figure 2: Generalized experimental workflow for a radioligand competition binding assay.

G cluster_effects Physiological Effects start This compound Administration block Competitive Antagonism of β1-Adrenergic Receptors in Heart start->block inhibit Inhibition of Gs-Adenylyl Cyclase-cAMP Pathway block->inhibit hr Negative Chronotropy (↓ Heart Rate) inhibit->hr contract Negative Inotropy (↓ Contractility) inhibit->contract co ↓ Cardiac Output hr->co contract->co bp ↓ Blood Pressure co->bp o2 ↓ Myocardial Oxygen Demand co->o2 end Therapeutic Outcomes: - Hypertension Control - Angina Relief bp->end o2->end

Figure 3: Logical flow from β1-receptor blockade by (S)-Atenolol to its therapeutic effects.

References

The Pharmacological Profile of Deuterated S-Atenolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of S-Atenolol, the pharmacologically active enantiomer of atenolol, a cardioselective β1-adrenergic receptor antagonist. Due to a lack of publicly available data on the specific pharmacological properties of deuterated S-Atenolol, this document focuses on the well-established characteristics of S-Atenolol. A dedicated section explores the theoretical implications of deuteration on the molecule's pharmacokinetic and pharmacodynamic profile based on the principles of the kinetic isotope effect. This guide includes detailed experimental methodologies for key assays, quantitative data on S-Atenolol's interactions with its target, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

Atenolol is a widely prescribed beta-blocker for cardiovascular conditions such as hypertension, angina pectoris, and acute myocardial infarction.[1][2] It is a racemic mixture of two enantiomers, (S)- and (R)-atenolol. The therapeutic activity of atenolol is primarily attributed to the (S)-enantiomer, which is a selective antagonist of the β1-adrenergic receptor.[3] The (S)-enantiomer is significantly more potent than the (R)-enantiomer in blocking these receptors.[3]

The deuteration of pharmaceuticals is a strategy employed to potentially improve their pharmacokinetic or pharmacodynamic properties by leveraging the kinetic isotope effect. The replacement of hydrogen with deuterium, a heavier isotope, can lead to a slower rate of metabolic reactions involving the cleavage of carbon-deuterium bonds compared to carbon-hydrogen bonds.[4][5] While deuterated versions of some drugs have been developed to enhance their metabolic stability, there is a notable absence of published preclinical or clinical data on the specific pharmacological profile of deuterated S-Atenolol.

This guide, therefore, serves as a foundational document, summarizing the known pharmacology of S-Atenolol and providing a theoretical framework for the potential impact of deuteration.

Mechanism of Action of S-Atenolol

S-Atenolol is a competitive antagonist of the β1-adrenergic receptors, which are predominantly located in the heart and kidneys.[1][2] By blocking these receptors, S-Atenolol inhibits the actions of endogenous catecholamines like epinephrine and norepinephrine.[1] This antagonism results in a reduction of heart rate (negative chronotropic effect), decreased myocardial contractility (negative inotropic effect), and lower blood pressure.[1]

Signaling Pathways

The primary signaling pathway initiated by the activation of β1-adrenergic receptors is the Gs-protein coupled pathway. The binding of an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of β1-adrenergic stimulation. S-Atenolol, as an antagonist, blocks the initiation of this cascade.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b1ar β1-Adrenergic Receptor gs Gs Protein b1ar->gs Activates ac Adenylyl Cyclase gs->ac Activates atp ATP ac->atp Converts camp cAMP atp->camp to pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates agonist Agonist (e.g., Norepinephrine) agonist->b1ar Activates s_atenolol S-Atenolol (Antagonist) s_atenolol->b1ar Blocks

Canonical β1-Adrenergic Receptor Signaling Pathway.

Pharmacological Data (S-Atenolol)

The following tables summarize the available quantitative data for S-Atenolol. It is important to note that corresponding data for deuterated S-Atenolol is not available in the public domain.

Table 1: Receptor Binding Affinity of Atenolol Enantiomers
CompoundReceptorPreparationKi (nM)Eudismic Ratio (S/R)
(S)-Atenololβ-AdrenergicGuinea Pig Heart-46[3]
(R)-Atenololβ-AdrenergicGuinea Pig Heart-
Atenolol (racemic)β1-AdrenoceptorHumanlog Kd: -6.66 ± 0.05-
Atenolol (racemic)β2-AdrenoceptorHumanlog Kd: -5.99 ± 0.14-
Atenolol (racemic)β3-AdrenoceptorHumanlog Kd: -4.11 ± 0.07-
Note: Specific Ki values for the individual enantiomers were not detailed in the cited source, but a significant eudismic ratio was reported.[3] Log Kd values for racemic atenolol are provided for context.[7]
Table 2: Pharmacokinetic Parameters of S-Atenolol (from Racemic Atenolol Administration)
ParameterValueSpeciesReference
Peak Plasma Concentration (Cmax)366 ± 61 ng/mLHuman[8]
Time to Peak Concentration (Tmax)2 - 3 hoursHuman[8]
Area Under the Curve (AUC)-Human[8]
Elimination Half-life (t1/2)5.2 ± 0.9 hoursHuman[8]
Renal Clearance112.5 ± 36.7 mL/minHuman[8]
Note: These parameters were determined for the S-enantiomer following administration of racemic atenolol.

Potential Impact of Deuteration on the Pharmacological Profile

The substitution of hydrogen with deuterium at specific positions in the S-Atenolol molecule could potentially alter its pharmacological profile, primarily through the kinetic isotope effect (KIE).[4]

Pharmacokinetics

Atenolol undergoes minimal hepatic metabolism (less than 10%) and is primarily excreted unchanged by the kidneys.[9] Therefore, the potential for a significant deuterium-induced alteration of its metabolic clearance is low compared to drugs that are extensively metabolized by cytochrome P450 enzymes.[4][5] However, if any minor metabolic pathways are rate-limited by C-H bond cleavage, deuteration at those sites could slow down metabolism and potentially increase the drug's half-life and exposure.

workflow cluster_pk Pharmacokinetic Evaluation admin Administer Deuterated and Non-deuterated S-Atenolol to Animal Models sampling Collect Blood Samples at Timed Intervals admin->sampling analysis Quantify Drug Concentrations (e.g., LC-MS/MS) sampling->analysis params Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) analysis->params compare Compare Parameters to Assess Deuterium Effect params->compare

General Workflow for a Comparative Pharmacokinetic Study.
Pharmacodynamics

The pharmacodynamic effects of S-Atenolol are directly related to its binding affinity and occupancy of the β1-adrenergic receptor. Deuteration is not expected to significantly alter the binding affinity of S-Atenolol to its receptor, as this is primarily governed by the molecule's shape and electronic properties, which are largely unchanged by isotopic substitution. However, if deuteration leads to a longer half-life, this could result in a more sustained pharmacodynamic effect.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological profile of a β1-adrenergic receptor antagonist like S-Atenolol.

Radioligand Binding Assay for β1-Adrenergic Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the β1-adrenergic receptor.[10][11]

Objective: To determine the inhibitory constant (Ki) of deuterated and non-deuterated S-Atenolol for the β1-adrenergic receptor.

Materials:

  • Membrane preparation from cells or tissues expressing β1-adrenergic receptors (e.g., guinea pig heart).[3]

  • Radioligand (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol).[3][12]

  • Test compounds (deuterated and non-deuterated S-Atenolol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known antagonist like propranolol).

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[12]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to Ki using the Cheng-Prusoff equation.

In Vitro cAMP Functional Assay

This assay measures the ability of a compound to antagonize agonist-induced cAMP production.[13][14]

Objective: To determine the potency (IC50) of deuterated and non-deuterated S-Atenolol in inhibiting agonist-stimulated cAMP production.

Materials:

  • Cells expressing β1-adrenergic receptors (e.g., CHO or HEK293 cells).

  • A β-adrenergic agonist (e.g., isoproterenol).

  • Test compounds (deuterated and non-deuterated S-Atenolol).

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[14][15]

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Add a fixed concentration of the agonist (e.g., EC80 of isoproterenol) to stimulate cAMP production.

  • Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit protocol.

  • cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay format.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC50 value for the antagonism of the agonist response.

In Vivo Pharmacokinetic Study

This study determines the pharmacokinetic profile of a compound in an animal model.[16]

Objective: To compare the pharmacokinetic parameters of deuterated and non-deuterated S-Atenolol in vivo.

Materials:

  • Animal model (e.g., rats or dogs).

  • Test compounds formulated for administration (e.g., oral or intravenous).

  • Blood collection supplies (e.g., tubes with anticoagulant).

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS).

Procedure:

  • Dosing: Administer a single dose of the test compound to the animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated analytical method.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and elimination half-life.

Conclusion

S-Atenolol is a well-characterized cardioselective β1-adrenergic receptor antagonist that constitutes the active component of racemic atenolol. Its pharmacological profile, including its mechanism of action, signaling pathways, and pharmacokinetic properties, has been extensively studied. The potential for altering this profile through deuteration is an area of interest in drug development. While the minimal metabolism of atenolol suggests that a significant kinetic isotope effect on its clearance is less likely, subtle changes in its pharmacokinetic or pharmacodynamic properties cannot be ruled out without empirical data. The experimental protocols detailed in this guide provide a framework for conducting the necessary studies to elucidate the specific pharmacological profile of deuterated S-Atenolol and to determine if this chemical modification offers any therapeutic advantages over the non-deuterated compound. Further research is warranted to fill the current data gap and fully assess the potential of deuterated S-Atenolol.

References

(S)-Atenolol-d7: A Technical Guide to a Cardioselective β1-Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-Atenolol-d7, a deuterated isotopologue of the pharmacologically active enantiomer of Atenolol. Atenolol is a second-generation beta-blocker renowned for its cardioselectivity, primarily targeting β1-adrenergic receptors in cardiac tissue.[1][2] The selective blockade of these receptors leads to reduced heart rate, myocardial contractility, and blood pressure.[1][3] This document details the mechanism of action, pharmacological properties, and key experimental protocols relevant to the study of (S)-Atenolol. The "(S)" designation refers to the specific stereoisomer that possesses the vast majority of the therapeutic activity, while the "-d7" indicates the substitution of seven hydrogen atoms with deuterium.[4][5] This isotopic labeling makes this compound an invaluable tool, primarily as an internal standard for the precise quantification of Atenolol in biological matrices using mass spectrometry.[6][7] Furthermore, the study of such deuterated compounds offers insights into pharmacokinetic profiles and the potential for therapeutic enhancement through the kinetic isotope effect.[8][]

Mechanism of Action: Cardioselective β1-Adrenergic Blockade

Atenolol exerts its therapeutic effects by acting as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in the heart, kidneys, and fat cells.[1][10] In cardiac tissue, the stimulation of β1-receptors by endogenous catecholamines like norepinephrine and epinephrine triggers a Gs protein-coupled signaling cascade.[11][12]

This cascade involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][11] Elevated cAMP levels then activate Protein Kinase A (PKA), a crucial enzyme that phosphorylates multiple downstream targets, including L-type calcium channels and phospholamban.[11][12] The ultimate physiological outcomes of this pathway are increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[3][12]

(S)-Atenolol selectively binds to these β1-receptors, preventing catecholamine binding and thereby inhibiting the entire downstream signaling pathway.[1] This blockade results in the hallmark effects of the drug: decreased heart rate, reduced force of contraction, and a subsequent lowering of blood pressure.[1][13] While Atenolol is highly selective for β1 receptors, at higher doses, it can also competitively block β2-adrenoreceptors located in bronchial and vascular smooth muscle.[1]

G This compound Mechanism of Action cluster_0 cluster_2 Intracellular Signaling Catecholamines Norepinephrine, Epinephrine Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds & Activates S_Atenolol_d7 This compound S_Atenolol_d7->Beta1_Receptor Binds &   Blocks Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein activates AC Adenylyl Cyclase Gs_Protein->AC activates cAMP cAMP AC:s->cAMP:n converts ATP ATP ATP:s->AC:n PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels phosphorylates Physiological_Response Increased Heart Rate, Contractility, Blood Pressure Ca_Channels->Physiological_Response leads to

Caption: Signaling pathway of β1-adrenergic receptor and its antagonism by this compound.

Pharmacological and Physicochemical Data

The therapeutic efficacy of Atenolol is almost exclusively attributed to the (S)-enantiomer.[4] Deuteration at the isopropyl group does not alter its fundamental pharmacological action but is critical for its use as an analytical standard.[6]

Table 1: Enantiomer Selectivity and Potency
CompoundReceptor TargetPotency / Affinity MetricValueReference
(S)-Atenololβ1-Adrenergic Receptor (Guinea Pig Heart)Eudismic Ratio ((S)- vs (R)-)46[4][5]
(S)-Atenololβ1-Adrenergic Receptor (Rat Atria)pA₂~7.6[14]
(R)-Atenololβ1-Adrenergic Receptor (Rat Atria)pA₂~5.9 - 6.5[14]
(±)-Atenololβ1-Adrenergic ReceptorKᵢ1.14 µM[6]
(±)-Atenololβ2-Adrenergic ReceptorKᵢ48.7 µM[6]
Table 2: Pharmacokinetic Properties of Atenolol (Non-Deuterated)
ParameterValueConditionsReference
Bioavailability~50%Oral Administration[1][15]
Peak Blood Levels2 - 4 hoursOral Administration[1][15]
Elimination Half-life5 - 6 hoursOral Administration[15]
Protein Binding6 - 16%In Plasma[16]
Excretion~50% unchanged in feces, ~85% of IV dose in urineOral / IV[15]
The Role of Deuteration

Deuterium substitution involves replacing hydrogen atoms with their heavier isotope, deuterium. This modification creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[8][] While this compound is primarily used as a stable internal standard for analytical purposes, the principles of deuteration are actively explored in drug development to:[7]

  • Reduce metabolic clearance: Potentially prolonging the drug's half-life.[]

  • Increase systemic exposure: Improving bioavailability.[]

  • Alter metabolite profiles: Potentially reducing the formation of toxic metabolites.[8]

Table 3: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₄H₁₅D₇N₂O₃[6]
Molecular Weight273.38 g/mol [17]
Purity≥99% deuterated forms (d₁-d₇)[6]
AppearanceSolid[6]
CAS Number1309283-20-2[18]

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and binding affinity (Kd) of ligands.[19]

Objective: To determine the binding affinity of this compound for β1-adrenergic receptors.

Materials:

  • Cell membranes from a source expressing β1-adrenergic receptors (e.g., HEK-293 cells transfected with the human ADRB1 gene).

  • Radioligand: [³H]CGP-12177 or ¹²⁵I-cyanopindolol.[19][20]

  • This compound (test compound).

  • Non-selective antagonist (e.g., Propranolol) for determining non-specific binding.

  • Assay Buffer (e.g., Tris-based buffer).[19]

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Total and Non-specific Binding: Prepare control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of Propranolol).

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC₅₀ (concentration that inhibits 50% of specific binding). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

G start Start prep Prepare Reagents: - Cell Membranes - Radioligand - this compound Dilutions start->prep incubate Incubate Membranes, Radioligand, and Test Compound prep->incubate filter Rapid Filtration (Separate Bound/Free Ligand) incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

References

A Technical Guide to the Stereoselective Biological Activity of Atenolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol, a widely prescribed beta-blocker for cardiovascular diseases, is a chiral molecule administered as a racemic mixture of its two enantiomers: (S)-Atenolol and (R)-Atenolol. This technical guide provides an in-depth analysis of the distinct biological activities of these enantiomers, focusing on their differential pharmacodynamics and pharmacokinetics. A comprehensive understanding of the stereoselectivity of atenolol is crucial for optimizing therapeutic strategies and for the development of next-generation cardiovascular drugs.

Stereoselective Pharmacodynamics

The therapeutic beta-blocking activity of racemic atenolol is almost exclusively attributed to the (S)-enantiomer. The (R)-enantiomer exhibits significantly lower affinity for the β1-adrenergic receptor and is considered pharmacologically inactive in this regard.

Receptor Binding Affinity

Radioligand binding studies have consistently demonstrated the stereoselective binding of atenolol enantiomers to the β1-adrenergic receptor. The (S)-enantiomer displays a much higher affinity for the receptor compared to the (R)-enantiomer.

EnantiomerReceptorParameterValue (nM)SpeciesReference
(S)-Atenololβ1-Adrenergic ReceptorKi170 - 1513.56Human[1]
(S)-Atenololβ1-Adrenergic ReceptorK(B)46Rat (in vivo)[2][3]
Racemic Atenololβ1-Adrenergic ReceptorKi430 - 758Human[1]
Racemic Atenololβ1-Adrenergic ReceptorIC501640 - 1740Human[4]
(R)-Atenololβ1-Adrenergic ReceptorEudismic Ratio (S/R)46Guinea Pig[5]

Table 1: Binding Affinities of Atenolol Enantiomers to the β1-Adrenergic Receptor.

In Vivo Efficacy

In vivo studies in both animal models and humans have confirmed the dominant role of (S)-Atenolol in mediating the cardiovascular effects of the racemic mixture.

EnantiomerDoseEffect on Mean Arterial PressureEffect on Heart RateSpeciesReference
(S)-Atenolol50 mg (oral)Significant Decrease (-35%)Significant DecreaseHuman[5]
(R)-Atenolol50 mg (oral)No significant effectNo significant effectHuman[5]
Racemic Atenolol100 mg (oral)Significant Decrease (-37%)Significant DecreaseHuman[5]
(S)-Atenolol3 mg/kg (IV)Significant Decrease (-9%)Significant Decrease (-14%)Rat[6]

Table 2: In Vivo Cardiovascular Effects of Atenolol Enantiomers.

Experimental Protocols

Chiral Separation of Atenolol Enantiomers by HPLC

A common method for the separation and quantification of (S)- and (R)-Atenolol is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Objective: To separate and quantify the (S)- and (R)-enantiomers of atenolol from a racemic mixture or biological sample.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD, Chiral-AGP)

  • Mobile Phase: A mixture of solvents such as hexane, ethanol, and diethylamine in varying ratios (e.g., 75:25:0.1 v/v/v) or a buffered aqueous-organic mobile phase for reversed-phase chiral columns.[7][8]

  • Atenolol standard (racemic, (S)-, and (R)-enantiomers)

  • Sample containing atenolol

Procedure:

  • System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.7 - 2 mL/min) until a stable baseline is achieved.[7][9]

  • Standard Injection: Inject a known concentration of the racemic atenolol standard to determine the retention times of the (S)- and (R)-enantiomers.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter.

  • Sample Injection: Inject the prepared sample into the HPLC system.

  • Detection: Monitor the eluent at a specific UV wavelength (e.g., 225 nm or 280 nm).[9][10]

  • Quantification: Identify and quantify the peaks corresponding to (S)- and (R)-Atenolol by comparing their retention times and peak areas to those of the standards.

G Workflow for Chiral HPLC Separation of Atenolol cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing System_Prep Equilibrate HPLC System with Chiral Column Injection Inject Standard/Sample System_Prep->Injection Standard_Prep Prepare Atenolol Standard Solutions Standard_Prep->Injection Sample_Prep Prepare Sample (Dissolve & Filter) Sample_Prep->Injection Separation Chromatographic Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Peak_ID Identify Peaks by Retention Time Detection->Peak_ID Quantification Quantify Enantiomers by Peak Area Peak_ID->Quantification Result Report (S)- and (R)-Atenolol Concentrations Quantification->Result

Workflow for Chiral HPLC Separation of Atenolol
Radioligand Binding Assay for β1-Adrenergic Receptor Affinity

This assay determines the binding affinity of (S)- and (R)-Atenolol to the β1-adrenergic receptor.

Objective: To determine the inhibition constant (Ki) of atenolol enantiomers for the β1-adrenergic receptor.

Materials:

  • Cell membranes expressing β1-adrenergic receptors (e.g., from guinea pig heart or recombinant cell lines).[5]

  • Radioligand (e.g., [125I]iodocyanopindolol).[5]

  • (S)-Atenolol and (R)-Atenolol of varying concentrations.

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Isolate cell membranes containing the β1-adrenergic receptors.

  • Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of either (S)-Atenolol or (R)-Atenolol. Include tubes with only radioligand (total binding) and tubes with radioligand and a high concentration of a non-labeled antagonist (non-specific binding).

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (concentration of the competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway of (S)-Atenolol at the β1-Adrenergic Receptor

(S)-Atenolol acts as a competitive antagonist at the β1-adrenergic receptor, primarily located in cardiac tissue. It blocks the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby inhibiting the downstream signaling cascade that leads to increased heart rate and contractility.

G β1-Adrenergic Receptor Signaling Pathway and Inhibition by (S)-Atenolol cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Receptor β1-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Heart Rate & Contractility Ca_Influx->Contraction Catecholamines Norepinephrine/ Epinephrine Catecholamines->Receptor Activates S_Atenolol (S)-Atenolol S_Atenolol->Receptor Blocks

β1-Adrenergic Receptor Signaling Pathway

Conclusion

The biological activity of atenolol is highly stereoselective, with the (S)-enantiomer being responsible for its therapeutic effects as a β1-adrenergic receptor antagonist. The (R)-enantiomer is largely inactive. This knowledge is fundamental for the rational design of new cardiovascular drugs and for optimizing the clinical use of existing beta-blockers. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuanced pharmacology of chiral drugs.

References

The Role of (S)-Atenolol-d7 in In-Vitro Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of (S)-Atenolol-d7 in in-vitro studies. A deuterated analog of the cardioselective β1-adrenergic receptor blocker, this compound, serves a critical role not as a direct subject of pharmacological investigation, but as an indispensable tool in bioanalytical methodologies. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of atenolol in complex biological matrices during in-vitro experiments.[1][2][3] The use of SIL-IS like this compound is a cornerstone of modern drug development, enhancing the accuracy and reliability of pharmacokinetic and metabolic studies.[1][4][5]

The Principle of Stable Isotope Dilution Analysis

The core value of this compound in in-vitro studies lies in the application of stable isotope dilution analysis, most commonly coupled with liquid chromatography-mass spectrometry (LC-MS/MS).[6] In this technique, a known quantity of the deuterated standard, this compound, is added to an unknown sample containing the non-deuterated analyte, (S)-atenolol. Because the chemical and physical properties of the deuterated and non-deuterated forms are nearly identical, they behave similarly during sample preparation, extraction, and chromatographic separation.[3] However, due to the mass difference imparted by the deuterium atoms, they are distinguishable by the mass spectrometer.[3][7] This allows for highly accurate quantification of the analyte, as any sample loss or variability during the analytical process will affect both the analyte and the internal standard equally, leaving their ratio constant.[6]

Core Applications in In-Vitro Drug Development

The primary in-vitro application of this compound is as an internal standard for the quantification of atenolol in various experimental settings that are crucial for drug development. These include:

  • In-vitro Metabolism Studies: Investigating the metabolic fate of atenolol in liver microsomes or other cellular systems. This compound allows for precise measurement of the parent drug depletion over time.[8]

  • Drug Permeability Assays: In studies using cell monolayers (e.g., Caco-2) to predict intestinal absorption, this compound is used to accurately quantify the amount of atenolol that permeates the cell layer.[9][10]

  • Receptor Binding Assays: While not directly used to determine the binding affinity of this compound itself, it can be employed in the analytical phase of competitive binding assays to quantify the displacement of atenolol by other compounds.[11][12][13]

  • Drug Interaction Studies: Assessing the potential of new chemical entities to inhibit or induce drug-metabolizing enzymes (e.g., cytochrome P450s) by measuring the metabolism of a probe substrate like atenolol.[14][15]

Experimental Protocols

General Protocol for Sample Analysis using this compound as an Internal Standard

This protocol outlines a typical workflow for the quantification of atenolol in an in-vitro sample matrix (e.g., cell lysate, microsomal incubation buffer) using LC-MS/MS.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL.[7]

    • Prepare a working internal standard solution by diluting the stock solution to the desired final concentration (e.g., 500 ng/mL) in the appropriate buffer or solvent.[7]

    • Prepare a series of calibration standards containing known concentrations of non-deuterated atenolol.

  • Sample Preparation:

    • To a known volume of the in-vitro sample, add a precise volume of the this compound working internal standard solution.

    • Perform a sample clean-up procedure to remove interfering substances. A common method is protein precipitation, where a solvent like acetonitrile is added to the sample, followed by vortexing and centrifugation.[16]

    • Alternatively, solid-phase extraction (SPE) can be used for more complex matrices to achieve a cleaner sample.[17]

    • The resulting supernatant is then transferred for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Chromatographic separation is typically achieved on a reverse-phase column (e.g., C18).[16]

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both atenolol and this compound.[18]

    • Quantification is based on the ratio of the peak area of the analyte (atenolol) to the peak area of the internal standard (this compound).[7]

Quantitative Data: Bioanalytical Method Validation

The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of atenolol using this compound as an internal standard. These parameters are essential for ensuring the reliability of the data generated in in-vitro studies.

ParameterTypical ValueDescription
Linearity (r²) > 0.99The degree to which the method's response is directly proportional to the analyte concentration over a given range.
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[16]
Precision (% CV) < 15%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Accuracy (% Bias) Within ±15%The closeness of the mean test results obtained by the method to the true concentration of the analyte.
Recovery 85 - 115%The efficiency of the extraction procedure for the analyte from the sample matrix.

Visualizations

Workflow for In-Vitro Sample Analysis

G Figure 1. General workflow for the quantification of atenolol in in-vitro samples using this compound as an internal standard. cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing In-Vitro Sample In-Vitro Sample Add this compound (IS) Add this compound (IS) In-Vitro Sample->Add this compound (IS) Protein Precipitation / SPE Protein Precipitation / SPE Add this compound (IS)->Protein Precipitation / SPE Extract Supernatant Extract Supernatant Protein Precipitation / SPE->Extract Supernatant LC Separation LC Separation Extract Supernatant->LC Separation Injection MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Calculate Analyte/IS Ratio Calculate Analyte/IS Ratio Peak Integration->Calculate Analyte/IS Ratio Quantification Quantification Calculate Analyte/IS Ratio->Quantification

Figure 1. General workflow for the quantification of atenolol in in-vitro samples using this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry

G Figure 2. Conceptual diagram of isotope dilution mass spectrometry. cluster_0 Sample cluster_1 Internal Standard cluster_2 Analysis A Analyte (Atenolol) Unknown Amount MS Mass Spectrometer A->MS IS IS (this compound) Known Amount IS->MS Ratio Measure Ratio (A / IS) MS->Ratio Distinguishes by Mass Quantify Analyte Quantify Analyte Ratio->Quantify Analyte Calculate Unknown Amount G Figure 3. Simplified signaling pathway of β1-adrenergic receptor antagonism by atenolol. Atenolol Atenolol Beta1AR β1-Adrenergic Receptor Atenolol->Beta1AR Blocks Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca Ca²⁺ Channels PKA->Ca Phosphorylates Response ↓ Heart Rate ↓ Contractility Ca->Response Leads to

References

(S)-Atenolol-d7 for Pharmacokinetic Profiling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of (S)-Atenolol-d7 as an internal standard in pharmacokinetic profiling studies of (S)-Atenolol. (S)-Atenolol is the pharmacologically active enantiomer of the widely prescribed beta-blocker, atenolol. Accurate quantification of (S)-Atenolol in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to drug development and clinical pharmacology. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), ensuring accuracy and precision.

The Role of this compound in Pharmacokinetic Studies

Atenolol is a cardioselective β-1 adrenergic receptor blocker used to treat hypertension and angina pectoris. The pharmacological activity resides primarily in the (S)-enantiomer. Therefore, stereoselective pharmacokinetic studies are essential to accurately characterize the behavior of the active moiety in the body.

This compound is an isotopically labeled version of (S)-Atenolol where seven hydrogen atoms have been replaced by deuterium. This modification makes it chemically identical to the analyte of interest but distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This property is invaluable in quantitative LC-MS/MS analysis for several reasons:

  • Compensation for Matrix Effects: Biological samples like plasma are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since this compound co-elutes with (S)-Atenolol and experiences the same matrix effects, it allows for accurate correction of these variations.

  • Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, variability introduced during sample preparation and injection can be minimized, leading to more precise and accurate results.

  • Reliable Quantification: The use of a stable isotope-labeled internal standard is considered the most reliable method for quantitative bioanalysis by regulatory agencies.

Pharmacokinetic Parameters of (S)-Atenolol

Understanding the pharmacokinetic profile of (S)-Atenolol is critical for dose optimization and ensuring therapeutic efficacy. The following tables summarize key pharmacokinetic parameters for (S)-Atenolol from studies in healthy human volunteers.

ParameterAfter 50 mg (S)-Atenolol AdministrationAfter 100 mg Racemic Atenolol AdministrationReference
Cmax (ng/mL) 358 ± 88366 ± 61[1]
AUC (ng·h/mL) 2561 ± 6412768 ± 626[1]
t½ (h) 5.2 ± 0.9Not specified[1]

Table 1: Pharmacokinetic Parameters of (S)-Atenolol. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

ParameterAfter 50 mg (S)-Atenolol (SEF)After 100 mg Racemic Atenolol (TMN)Reference
Cmax (ng/mL) 330 ± 110380 ± 90[2]
AUC₀₋₂₄ (ng·h/mL) 2710 ± 8403210 ± 980[2]

Table 2: Comparative Pharmacokinetics of (S)-Atenolol. SEF: Single Enantiomer Formulation; TMN: Tenormin (Racemic Mixture).

Experimental Protocols

A robust and validated bioanalytical method is paramount for reliable pharmacokinetic studies. Below is a detailed experimental protocol for the enantioselective quantification of atenolol in human plasma using LC-MS/MS. While this specific protocol does not explicitly state the use of this compound, it provides a comprehensive framework that can be adapted by substituting the specified internal standard with this compound and adjusting the mass spectrometric parameters accordingly.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on a method for the selective extraction of atenolol from human plasma.

Materials:

  • Human plasma samples

  • This compound working solution (as internal standard)

  • Strong Cation Exchange (SCX) SPE cartridges (100 mg sorbent)

  • Methanol

  • 10 mM Formic acid

  • Centrifuge

Procedure:

  • To 500 µL of human plasma, add a known amount of this compound working solution.

  • Condition the SCX-SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 10 mM formic acid.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 10 mM formic acid followed by 1 mL of methanol to remove interfering substances.

  • Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonia in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral stationary phase column (e.g., Chiralcel OD, Chiral-AGP) for enantiomeric separation.[3][4]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example for Chiral Separation):

  • Column: Chiralcel OD (250 x 4.6 mm, 10 µm)[3]

  • Mobile Phase: Hexane:Ethanol:Diethylamine (75:25:0.1, v/v/v)[3]

  • Flow Rate: 0.7 mL/min[3]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (S)-Atenolol: m/z 267.2 → 145.1 (Quantifier), 267.2 → 190.1 (Qualifier)

    • This compound: m/z 274.2 → 152.1 (Quantifier), 274.2 → 197.1 (Qualifier)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Note: The specific MRM transitions for this compound should be determined experimentally by infusing a standard solution into the mass spectrometer.

Visualizations

Atenolol's Mechanism of Action: β-1 Adrenergic Receptor Signaling Pathway

Atenolol exerts its therapeutic effect by blocking the action of catecholamines (like norepinephrine and epinephrine) at the β-1 adrenergic receptors, which are predominantly located in the heart. This blockade disrupts the downstream signaling cascade that leads to increased heart rate and contractility.

G Atenolol's Mechanism of Action at the β-1 Adrenergic Receptor beta1_receptor β-1 Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts catecholamines Norepinephrine/ Epinephrine catecholamines->beta1_receptor Binds & Activates atenolol (S)-Atenolol atenolol->beta1_receptor Blocks atp ATP pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca²⁺ Channel pka->ca_channel Phosphorylates ca_influx Ca²⁺ Influx ca_channel->ca_influx Opens effects Increased Heart Rate & Contractility ca_influx->effects Leads to

Caption: Atenolol blocks the β-1 adrenergic receptor signaling pathway.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study of (S)-Atenolol using this compound as an internal standard.

G Workflow for (S)-Atenolol Pharmacokinetic Analysis cluster_study_design Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase dosing Oral Administration of (S)-Atenolol or Racemic Atenolol sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing spiking Spike Plasma with This compound (IS) processing->spiking extraction Solid-Phase Extraction (SPE) spiking->extraction lcms Chiral LC-MS/MS Analysis extraction->lcms quantification Quantification of (S)-Atenolol lcms->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling report Data Reporting (Cmax, AUC, t½) pk_modeling->report

Caption: A typical workflow for a pharmacokinetic study of (S)-Atenolol.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise pharmacokinetic profiling of (S)-Atenolol. The detailed experimental protocols and established pharmacokinetic parameters provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development. Adherence to robust bioanalytical methods and a thorough understanding of the compound's pharmacokinetic properties are essential for the successful clinical development and therapeutic use of (S)-Atenolol.

References

Methodological & Application

Application Note: High-Throughput Quantification of Atenolol in Human Plasma using (S)-Atenolol-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the beta-blocker atenolol in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, (S)-Atenolol-d7, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for clinical and preclinical studies requiring reliable atenolol quantification.

Introduction

Atenolol is a selective β1-adrenergic receptor antagonist widely prescribed for the treatment of cardiovascular diseases such as hypertension and angina pectoris.[1] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. This is because it shares very similar chemical and physical properties with the analyte, ensuring that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for any variations in the analytical process.[3] This application note provides a comprehensive protocol for the quantification of atenolol in human plasma using this compound.

Experimental Protocols

Materials and Reagents
  • Atenolol reference standard

  • This compound internal standard

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • Ultrapure water

  • Human plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Atenolol Stock Solution (1 mg/mL): Accurately weigh 10 mg of atenolol and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of this compound in methanol.[4]

  • Atenolol Working Solutions: Prepare serial dilutions of the atenolol stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with ultrapure water to a final concentration of 500 ng/mL.[4]

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each standard, quality control, and unknown sample.

  • Add 100 µL of plasma to the appropriately labeled tubes.

  • Spike 10 µL of the appropriate atenolol working solution to the calibration standards and quality controls. For blank and unknown samples, add 10 µL of the 50:50 methanol/water mixture.

  • Add 20 µL of the 500 ng/mL this compound internal standard working solution to all tubes except for the blank matrix.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
LC System A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm).[5]
Mobile Phase A 0.1% Formic acid in water.[6]
Mobile Phase B 0.1% Formic acid in methanol.[6]
Flow Rate 0.3 mL/min.
Injection Volume 5 µL.
Column Temperature 30°C.[7]
Gradient See table below.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
1.095.05.0
4.010.090.0
4.195.05.0
6.095.05.0

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive.[6]
Capillary Voltage 3.5 kV.
Source Temperature 150°C.[6]
Desolvation Temperature 400°C.[6]
Gas Flow Rates Optimized for the specific instrument.
Detection Mode Multiple Reaction Monitoring (MRM).

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Atenolol267.2145.1
This compound274.2152.1

Note: The exact m/z values for atenolol are 267.1703 and for atenolol-d7 are 274.2143.[7] The product ions should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for atenolol using a deuterated internal standard.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range5 - 1000 ng/mL.[8]
Correlation Coefficient (r²)> 0.99
Weighting1/x²

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LQC15< 15%< 15%± 15%
MQC150< 15%< 15%± 15%
HQC750< 15%< 15%± 15%

Data presented are representative and should be established for each specific laboratory validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma spike Spike Analyte & IS plasma->spike precipitate Protein Precipitation (300 µL Acetonitrile) spike->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc_injection Inject into LC System reconstitute->lc_injection chromatography C18 Column Separation lc_injection->chromatography ms_detection Mass Spectrometry (MRM Detection) chromatography->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_lcms LC-MS/MS System cluster_quantification Quantification Atenolol Atenolol (Analyte) LC Liquid Chromatography (Separation) Atenolol->LC Atenolol_d7 This compound (Internal Standard) Atenolol_d7->LC MS Mass Spectrometry (Detection) LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Concentration Analyte Concentration Calibration_Curve->Concentration

References

Application Notes and Protocols for the Quantitative Analysis of Atenolol using (S)-Atenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Atenolol is a beta-adrenergic receptor blocker widely prescribed for cardiovascular conditions such as hypertension and angina. Accurate quantification of atenolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The use of a stable isotope-labeled internal standard, such as (S)-Atenolol-d7, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing.

These application notes provide a detailed protocol for the quantitative analysis of atenolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard. The described method is sensitive, specific, and robust, making it suitable for a wide range of research and clinical applications.

Experimental Protocols

Materials and Reagents
  • Atenolol (analytical standard)

  • This compound (internal standard)[1][2]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve atenolol and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the atenolol primary stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general guideline; optimization may be required based on the specific SPE cartridge and biological matrix used.

  • Sample Pre-treatment: Thaw plasma samples to room temperature. To 200 µL of plasma, add 20 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile[3]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)[3]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Atenolol267.2[3]145.0[3][4]10020
This compound274.2[5]190.1[6]10020

Data Presentation

The following tables summarize the quantitative performance of the described method.

Table 3: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Atenolol1 - 1000[7][8]> 0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low QC3< 1585 - 115< 1585 - 115
Mid QC100< 1585 - 115< 1585 - 115
High QC800< 1585 - 115< 1585 - 115

Table 5: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Atenolol85 - 11090 - 110
This compound85 - 11090 - 110

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_addition Add this compound (IS) plasma->is_addition spe Solid Phase Extraction (SPE) is_addition->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography (LC) Separation reconstitution->lc ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the quantitative analysis of atenolol.

logical_relationship cluster_process Analytical Process analyte Atenolol (Analyte) sample_prep Sample Preparation (SPE) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lc_separation LC Separation sample_prep->lc_separation ionization ESI Ionization lc_separation->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection ratio Peak Area Ratio (Analyte / IS) ms_detection->ratio quantification Quantification ratio->quantification

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (S)-Atenolol-d7 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the (S)-enantiomer of atenolol, using its deuterated analog, (S)-Atenolol-d7, as an internal standard (IS). Atenolol is a beta-blocker commonly administered as a racemic mixture, though the (S)-enantiomer is primarily responsible for its therapeutic effect.[1] This method provides the necessary selectivity and sensitivity for pharmacokinetic studies in drug development. The protocol outlines sample preparation from human plasma via protein precipitation, chromatographic conditions for enantiomeric separation, and optimized mass spectrometric parameters for detection.

Experimental Protocols

Chemicals and Reagents
  • (S)-Atenolol reference standard

  • This compound internal standard (IS)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of (S)-Atenolol and this compound in methanol at a concentration of 1 mg/mL.[2]

  • Working Standard Solutions: Serially dilute the (S)-Atenolol stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking appropriate amounts of the (S)-Atenolol working solutions into blank human plasma.[3] The calibration range can be established from 1 to 800 ng/mL.[4] QC samples should be prepared at low, medium, and high concentrations.[5]

Sample Preparation from Human Plasma

This protocol utilizes a protein precipitation method for its simplicity and efficiency.

  • Aliquot 100 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound IS working solution (100 ng/mL) to each tube (except for the blank matrix) and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Human Plasma add_is 2. Add 20 µL This compound IS plasma->add_is precipitate 3. Add 300 µL Cold Acetonitrile (0.1% FA) add_is->precipitate vortex 4. Vortex 1 min precipitate->vortex centrifuge 5. Centrifuge 14,000 rpm, 10 min vortex->centrifuge transfer 6. Transfer Supernatant to Autosampler Vial centrifuge->transfer

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

For the stereoselective separation of (S)-Atenolol, a chiral stationary phase is required.

ParameterCondition
Column Chiral Stationary Phase Column (e.g., Teicoplanin bonded phase)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Run Time 8 minutes
Gradient Program See Table 2

Table 1: Optimized Liquid Chromatography Parameters.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
6.0595
6.1955
8.0955

Table 2: LC Gradient Program.

Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode (ESI+).

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4.0 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Gas Flow Instrument Dependent
Collision Gas Argon

Table 3: Mass Spectrometer Source and Gas Parameters.[6]

The MRM transitions for (S)-Atenolol and its deuterated internal standard are monitored. The molecular weight of atenolol is 266.34 g/mol .[7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
(S)-Atenolol 267.2190.1 (Quantifier)15015
267.2145.1 (Qualifier)15020
This compound 274.3190.1 (Quantifier)15015

Table 4: Multiple Reaction Monitoring (MRM) Transitions.[6][8]

G cluster_ms Analyte-Internal Standard Relationship Analyte (S)-Atenolol (Analyte) LC Co-elution (Chiral LC) Analyte->LC IS This compound (Internal Standard) IS->LC MS MS/MS Detection (Different m/z) LC->MS Separated from Matrix Quant_Analyte Quantification of (S)-Atenolol MS->Quant_Analyte MS->Quant_Analyte Ratio of Peak Areas

Caption: Relationship between analyte and internal standard.

Method Validation Summary

The described method should be validated according to regulatory guidelines. Typical performance characteristics are summarized below based on published data for similar assays.

Validation ParameterTypical Result
Linearity Range 1.0 - 1000 ng/mL (r² > 0.995)[4][9]
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL with S/N > 10[4][6]
Intra-day Precision (%CV) < 15%[4]
Inter-day Precision (%CV) < 15%[4]
Accuracy (%RE) Within ±15% of nominal concentration[5][10]
Recovery 80 - 110%[4][10]
Matrix Effect Minimal and compensated by the co-eluting deuterated internal standard[10]

Table 5: Summary of Typical Method Validation Parameters.

Conclusion

The LC-MS/MS method described provides a selective, sensitive, and robust protocol for the quantification of (S)-Atenolol in human plasma using this compound as the internal standard. The use of a chiral stationary phase ensures the specific measurement of the therapeutically active enantiomer. This method is well-suited for pharmacokinetic and bioequivalence studies in clinical and preclinical drug development.

References

Application Note: Chiral Separation of Atenolol Enantiomers using (S)-Atenolol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol is a selective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases such as hypertension. It is a chiral compound and is marketed as a racemic mixture of its (R)- and (S)-enantiomers. The pharmacological activity of atenolol resides primarily in the (S)-enantiomer, making the stereospecific analysis of atenolol crucial in pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the chiral separation and quantification of atenolol enantiomers in biological matrices using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), employing (S)-Atenolol-d7 as a chiral deuterated internal standard.

Principle

The method utilizes a chiral stationary phase (CSP) to achieve chromatographic separation of the (R)- and (S)-atenolol enantiomers. The use of a stable isotope-labeled chiral internal standard, this compound, which co-elutes with the (S)-atenolol peak, allows for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response. Detection is performed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters

Parameter(R)-Atenolol(S)-AtenololThis compound (Internal Standard)
Retention Time (min) ~7.6~9.1~9.1
Precursor Ion (m/z) 267.2267.2274.2
Product Ion (m/z) 145.1145.1152.1
Collision Energy (eV) 151515
Cone Voltage (V) 303030

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Experimental Protocols

Materials and Reagents
  • (R)-Atenolol and (S)-Atenolol reference standards

  • This compound (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other biological matrix)

Instrumentation
  • HPLC system capable of gradient elution

  • Chiral HPLC Column: Chiralcel AGP (150 x 4.0 mm, 5 µm)

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

HPLC-MS/MS Method

HPLC Conditions:

  • Column: Chiralcel AGP (150 x 4.0 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid

  • Mobile Phase B: Methanol

  • Flow Rate: 0.7 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 40% B

    • 10-12 min: 40% B

    • 12.1-15 min: 5% B (Re-equilibration)

Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions: See Table 1.

Experimental Workflow and Diagrams

The overall workflow for the chiral separation and quantification of atenolol enantiomers is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Plasma Sample add_is Add this compound Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc Chiral HPLC Separation (Chiralcel AGP) reconstitute->hplc msms Tandem Mass Spectrometry (ESI+, MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of (R)- and (S)-Atenolol calibration->quantification

Caption: Experimental workflow for chiral analysis of atenolol enantiomers.

Signaling Pathway of Atenolol (Simplified)

Atenolol is a β1-selective adrenergic antagonist. Its primary mechanism of action involves blocking the β1-adrenergic receptors, predominantly found in the heart. This action counteracts the effects of catecholamines (epinephrine and norepinephrine), leading to a reduction in heart rate, myocardial contractility, and blood pressure. The (S)-enantiomer is responsible for the majority of this therapeutic effect.

signaling_pathway cluster_catecholamines Catecholamines cluster_receptor Receptor cluster_atenolol Atenolol Enantiomers cluster_cellular_response Cellular Response cluster_physiological_effect Physiological Effect catecholamines Epinephrine & Norepinephrine beta1_receptor β1-Adrenergic Receptor (in Heart) catecholamines->beta1_receptor Activates camp Decreased cAMP beta1_receptor->camp Leads to s_atenolol (S)-Atenolol s_atenolol->beta1_receptor Blocks r_atenolol (R)-Atenolol (less active) r_atenolol->beta1_receptor Weakly blocks pka Decreased PKA activity camp->pka calcium Decreased Ca²⁺ influx pka->calcium hr Reduced Heart Rate calcium->hr contractility Reduced Myocardial Contractility calcium->contractility bp Reduced Blood Pressure hr->bp contractility->bp

Caption: Simplified signaling pathway of atenolol's action.

Application Notes and Protocols for Bioanalysis of (S)-Atenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of biological matrices for the quantitative analysis of Atenolol, utilizing (S)-Atenolol-d7 as an internal standard. The described techniques are essential for pharmacokinetic, toxicokinetic, and other bioanalytical studies.

Introduction

Atenolol is a beta-blocker medication primarily used to treat high blood pressure and heart-related chest pain. Accurate quantification of atenolol in biological samples is crucial for drug development and clinical monitoring. This compound, a stable isotope-labeled version of the S-enantiomer of atenolol, is the preferred internal standard for mass spectrometry-based bioanalysis. Its use corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The most common and effective methods for atenolol and its deuterated analog include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of a specific method depends on the biological matrix, the required limit of quantification, and the analytical instrumentation.

Sample Preparation Techniques

This section details the protocols for the three primary sample preparation techniques. For optimal results, this compound internal standard should be added to the biological sample before initiating the extraction process.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, such as plasma or serum. It is often used for high-throughput screening due to its simplicity.

Protocol for Protein Precipitation:

  • To 100 µL of the biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard, this compound.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analyte and internal standard.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent. LLE is effective in removing a broad range of interferences.

Protocol for Liquid-Liquid Extraction:

  • To 500 µL of the biological sample (e.g., plasma, urine), add the internal standard, this compound.

  • Add 50 µL of 1 M sodium hydroxide to basify the sample.

  • Add 3 mL of an organic solvent mixture, such as chloroform:isopropanol (4:1, v/v).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient method for sample clean-up and concentration. It utilizes a solid sorbent to retain the analyte of interest while interferences are washed away.

Protocol for Solid-Phase Extraction:

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: To 1 mL of the biological sample (e.g., urine), add the internal standard, this compound. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of the different sample preparation techniques for atenolol analysis.

Protein Precipitation Recovery (%) Matrix Limit of Quantification (LOQ) Reference
Acetonitrile80-100Plasma, Milk1 ng/mL[1]
Liquid-Liquid Extraction Recovery (%) Matrix Limit of Quantification (LOQ) Reference
Chloroform:Butanol (4:1)98.4Plasma5 ng/mL
Chloroform:Isopropanol (4:1)>90Plasma, Urine10 ng/mL
Solid-Phase Extraction Recovery (%) Matrix Limit of Quantification (LOQ) Reference
C18 Cartridge98.55Plasma200 ng/mL[2]
Molecularly Imprinted Polymer93.65Blood Serum0.4 µg/mL
pH-sensitive hydrogel95.4Urine0.10 µg/mL

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of atenolol using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine, etc.) Add_IS Add this compound (Internal Standard) BiologicalSample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: General workflow for bioanalytical sample preparation and analysis.

References

Application Notes and Protocols for the Use of (S)-Atenolol-d7 in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of atenolol in plasma samples using (S)-Atenolol-d7 as an internal standard (IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are compiled from established bioanalytical methods and are intended to serve as a comprehensive guide for researchers in drug development and clinical pharmacology.

Introduction

Atenolol is a beta-adrenergic receptor blocker widely prescribed for cardiovascular diseases such as hypertension. Accurate quantification of atenolol in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1][2][3] This document outlines a validated approach for the extraction and analysis of atenolol from human plasma.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of atenolol using a deuterated internal standard.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range5 - 1000 ng/mL[4]
Correlation Coefficient (r²)> 0.99
Weighing Factor1/x²

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Lower Limit of Quantification (LLOQ)5< 15< 15± 20
Low Quality Control (LQC)15< 10< 10± 15
Medium Quality Control (MQC)150< 10< 10± 15
High Quality Control (HQC)800< 10< 10± 15

Data compiled from representative bioanalytical method validation studies.[4][5][6]

Table 3: Recovery

AnalyteLow Concentration (%)Medium Concentration (%)High Concentration (%)
Atenolol62.9 - 81.0[4]62.9 - 81.0[4]62.9 - 81.0[4]
This compoundConsistent across the rangeConsistent across the rangeConsistent across the range

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Atenolol reference standard

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of atenolol in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.[3]

  • Working Standard Solutions:

    • Serially dilute the atenolol stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (500 ng/mL):

    • Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 500 ng/mL.[3]

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is recommended for cleaner extracts.[1]

  • Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma sample, add 20 µL of the 500 ng/mL this compound internal standard working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interferences.

  • Elution: Elute the atenolol and this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Sample Preparation: Protein Precipitation (Alternative Method)

Protein precipitation is a faster, alternative method.[7]

  • Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the 500 ng/mL this compound internal standard working solution.

  • Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.

  • Transfer: Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Atenolol: m/z 267.2 → 145.1this compound: m/z 274.2 → 152.1
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) is_addition Add this compound IS plasma->is_addition vortex1 Vortex is_addition->vortex1 spe Solid Phase Extraction (C18) vortex1->spe wash Wash spe->wash elute Elute with Methanol wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms data_proc Data Processing lc_ms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for atenolol quantification in plasma.

logical_relationship atenolol Atenolol (Analyte) sample_prep Sample Preparation Variability (e.g., extraction loss, matrix effects) atenolol->sample_prep is This compound (Internal Standard) is->sample_prep lc_ms_variability LC-MS/MS System Variability (e.g., injection volume, ionization suppression/enhancement) sample_prep->lc_ms_variability ratio Peak Area Ratio (Atenolol / this compound) lc_ms_variability->ratio quant Accurate Quantification ratio->quant

Caption: Role of the internal standard in accurate quantification.

References

Application Note and Protocol for the Bioanalysis of (S)-Atenolol in Clinical Trial Samples Using (S)-Atenolol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atenolol is a selective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases such as hypertension. It is a chiral compound, with the (S)-enantiomer being responsible for the majority of the therapeutic activity.[1][2][3] Therefore, stereoselective quantification of (S)-atenolol in clinical trial samples is crucial for accurate pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for variability in sample preparation and matrix effects.[4][5][6][7] (S)-Atenolol-d7, a deuterated analog of the active enantiomer, serves as an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte.[8] This document provides a comprehensive application note and detailed protocol for the analysis of (S)-atenolol in human plasma using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • (S)-Atenolol

    • This compound

  • Chemicals and Solvents:

    • Methanol (HPLC grade)[9]

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium hydroxide

    • Water (ultra-pure)

    • Human plasma (drug-free)

  • Sample Preparation Supplies:

    • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[10]

    • 96-well collection plates

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-Atenolol and this compound in methanol.[11][12]

  • Working Standard Solutions: Prepare serial dilutions of the (S)-Atenolol stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 500 ng/mL.[11]

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of human plasma sample, add 20 µL of the this compound internal standard working solution.[10]

  • SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances, for example, with a low percentage of organic solvent in water.

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column Chiral stationary phase column (e.g., Chiralcel AGP, Chiralcel OD, or similar)[9][13]
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9][14]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C
Injection Volume 5 - 20 µL

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions (S)-Atenolol: To be determined by direct infusionthis compound: To be determined by direct infusion
Collision Energy To be optimized for each transition
Source Temperature To be optimized

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use. For atenolol, a common fragmentation involves the loss of the isopropylamine group.

Data Presentation

Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below with representative data from literature.

ParameterTypical Range/Value
Linearity Range 10 - 1000 ng/mL[15]
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL[11][16]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 80%
Matrix Effect Monitored and within acceptable limits
Stability (Freeze-thaw, short-term, long-term) Analyte should be stable under expected storage and processing conditions.[17]
Pharmacokinetic Parameters

The validated method can be applied to determine the pharmacokinetic parameters of (S)-atenolol in clinical trial subjects.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC (0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow SampleReceipt Sample Receipt and Storage (-80°C) Thawing Sample Thawing and Vortexing SampleReceipt->Thawing Aliquoting Plasma Aliquoting (100 µL) Thawing->Aliquoting IS_Spiking Internal Standard Spiking (this compound) Aliquoting->IS_Spiking SPE Solid Phase Extraction (SPE) IS_Spiking->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

Caption: Bioanalytical workflow for (S)-Atenolol analysis.

Rationale for Using a Deuterated Internal Standard

Internal_Standard_Rationale Analyte (S)-Atenolol p1 Analyte->p1 IS This compound (Internal Standard) IS->p1 SamplePrep Sample Preparation (e.g., SPE) LC Liquid Chromatography SamplePrep->LC Ratio Peak Area Ratio (Analyte/IS) SamplePrep->Ratio Compensates for extraction variability MS Mass Spectrometry LC->MS LC->Ratio Compensates for injection volume variability MS->Ratio MS->Ratio Compensates for matrix effects and ion suppression Concentration Accurate Concentration Ratio->Concentration p1->SamplePrep p2

References

Application Notes and Protocols for High-Throughput Screening Assays Involving (S)-Atenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Atenolol-d7 is the deuterated form of (S)-Atenolol, a cardioselective β1-adrenergic receptor blocker. In the realm of high-throughput screening (HTS) and drug development, isotopically labeled compounds like this compound are not typically screened for primary activity. Instead, they serve a critical role as internal standards in quantitative bioanalytical assays, most commonly utilizing liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The stability and distinct mass of this compound allow for precise and accurate quantification of the unlabeled drug, atenolol, in complex biological matrices such as plasma, serum, and tissue culture media.[3][4] This is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies that often accompany HTS campaigns to determine the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

These application notes provide a detailed protocol for a high-throughput LC-MS/MS method for the quantification of atenolol in human plasma, employing this compound as an internal standard. The methodology is designed to be robust, scalable, and suitable for the rapid analysis of a large number of samples generated during drug discovery and development phases.

Principle of the Assay

This assay is based on the principle of stable isotope dilution tandem mass spectrometry. A known concentration of the internal standard, this compound, is added to an unknown concentration of the analyte, atenolol, in a biological sample.[2][4] Following sample preparation to remove proteins and other interferences, the mixture is subjected to LC-MS/MS analysis. The analyte and the internal standard co-elute chromatographically but are distinguished by the mass spectrometer based on their different masses. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of the analyte in the original sample. This method corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Key Experimental Protocols

High-Throughput Bioanalytical LC-MS/MS Assay for Atenolol Quantification

This protocol outlines a method for the rapid and sensitive quantification of atenolol in human plasma using this compound as an internal standard. The method is optimized for a 96-well plate format to facilitate high-throughput sample processing.

1. Materials and Reagents

  • Atenolol (analytical standard)

  • This compound (internal standard)[5][6]

  • Human plasma (K2-EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 96-well collection plates (polypropylene)

  • Sealing mats

  • Centrifuge capable of handling 96-well plates

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

2. Preparation of Standard and Quality Control (QC) Solutions

  • Primary Stock Solutions: Prepare individual stock solutions of atenolol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the atenolol stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve (e.g., ranging from 5 ng/mL to 1000 ng/mL).[7]

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

  • Quality Control (QC) Samples: Prepare QC samples in human plasma at low, medium, and high concentrations of atenolol (e.g., 15 ng/mL, 150 ng/mL, and 800 ng/mL).

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (standards, QCs, and unknowns) into the wells of a 96-well plate.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.

  • Seal the plate and vortex for 2 minutes at medium speed to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a new 96-well collection plate.

  • Seal the plate and place it in the autosampler for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

The following are typical parameters and can be optimized for the specific instrumentation used.

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1.5 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Atenolol: m/z 267.2 → 145.1** this compound:** m/z 274.2 → 152.1
Collision Energy Optimized for the specific instrument, typically in the range of 15-30 eV.
Dwell Time 100 ms

5. Data Analysis and Quantification

  • Integrate the peak areas for both atenolol and this compound for each sample.

  • Calculate the peak area ratio (Atenolol / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

  • Determine the concentration of atenolol in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: LC-MS/MS Parameters for Atenolol and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Atenolol267.2145.120
This compound274.2152.122

Table 2: Representative Calibration Curve Data

Nominal Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
54.896.0
1010.5105.0
5049.298.4
100101.8101.8
250245.598.2
500508.0101.6
1000995.099.5

Table 3: Inter-day Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)CV (%)Accuracy (%)
Low1514.74.298.0
Medium150153.63.5102.4
High800792.82.899.1

Visualizations

HTS_Bioanalytical_Workflow cluster_prep Sample Preparation (96-well format) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Standard, QC, or Unknown) is_addition Add this compound in Acetonitrile plasma->is_addition precipitation Vortex to Precipitate Proteins is_addition->precipitation centrifugation Centrifuge precipitation->centrifugation supernatant_transfer Transfer Supernatant to New Plate centrifugation->supernatant_transfer injection Autosampler Injection supernatant_transfer->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Atenolol / this compound) peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: High-throughput bioanalytical workflow for atenolol quantification.

Signaling Pathways

As this compound is utilized as an internal standard for the quantification of atenolol, its direct involvement in signaling pathways is not the primary focus of its application in HTS. However, the compound it is used to measure, atenolol, is a selective β1-adrenergic receptor antagonist. The signaling pathway affected by atenolol is the β1-adrenergic receptor pathway, which is crucial in the cardiovascular system.

Beta1_Adrenergic_Signaling epinephrine Epinephrine/ Norepinephrine beta1_receptor β1-Adrenergic Receptor epinephrine->beta1_receptor Activates atenolol Atenolol atenolol->beta1_receptor Blocks g_protein Gs Protein beta1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., Increased Heart Rate, Contractility) pka->downstream Phosphorylates to cause

Caption: Simplified β1-adrenergic receptor signaling pathway blocked by atenolol.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of (S)-Atenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of (S)-Atenolol-d7 using mass spectrometry. This compound is a deuterated analog of (S)-Atenolol, commonly used as an internal standard in quantitative bioanalytical assays.[1][2] Understanding its fragmentation pattern is crucial for developing robust and reliable analytical methods.

Introduction

(S)-Atenolol is a selective β1-adrenergic receptor antagonist used in the treatment of hypertension and angina pectoris.[1] In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards like this compound are essential for accurate quantification of the drug in biological matrices by compensating for matrix effects and variations in sample processing.[1][2] The deuterium atoms are located on the isopropyl group of the molecule.[2][3] This application note details the expected mass spectrometry fragmentation pattern of this compound and provides a general protocol for its analysis.

Chemical Structure of this compound:

  • Molecular Formula: C₁₄H₁₅D₇N₂O₃[4]

  • Molecular Weight: 273.38 g/mol [3][4]

  • Deuterium Labeling: The seven deuterium atoms are on the N-isopropyl group.[2][3]

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is predicted based on the well-established fragmentation of non-deuterated atenolol. The precursor ion ([M+H]⁺) of this compound is expected at m/z 274.2. The primary fragmentation occurs at the ether linkage and the bond between the secondary amine and the isopropyl group.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Product Ion (m/z)Putative Fragment Structure/Identity
274.2190.1[C₉H₁₂NO₃]⁺
274.2152.1[C₇H₈DO₃]⁺ (Loss of deuterated side chain)
274.2123.1[C₄H₁₀D₇N]⁺ (Deuterated isopropylamine fragment)
274.2116.1[C₇H₆O₂]⁺

Note: The prediction is based on the fragmentation of unlabeled atenolol, which shows characteristic product ions at m/z 190.1, 145.1, and 116.1.[5][6] The fragment at m/z 190.1 results from the cleavage of the C-O bond of the ether linkage, and the fragment at 116.1 arises from a further fragmentation. The key difference for the deuterated standard is the shift in the mass of the fragment containing the isopropyl group.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and matrix.

3.1. Sample Preparation (for Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard, this compound.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes.

  • Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.

3.2. Liquid Chromatography Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

3.3. Mass Spectrometry Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) 274.2 m/z
Product Ions (Q3) 190.1 m/z, 123.1 m/z (quantifier and qualifier)
Collision Energy Optimization required
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C

Visualizations

4.1. Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound & Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc Liquid Chromatography reconstitute->lc ms Mass Spectrometry (MRM) lc->ms quant Quantification ms->quant

Caption: LC-MS/MS workflow for the analysis of this compound.

4.2. Predicted Fragmentation Pathway

G cluster_frags Product Ions parent This compound [M+H]⁺ m/z = 274.2 frag1 [C₉H₁₂NO₃]⁺ m/z = 190.1 parent->frag1 Loss of C₅H₅D₇NO frag2 [C₄H₁₀D₇N]⁺ m/z = 123.1 parent->frag2 Loss of C₁₀H₁₀O₃

Caption: Predicted fragmentation of this compound in positive ESI.

Conclusion

The predicted fragmentation pattern and the provided analytical protocol offer a solid foundation for the use of this compound as an internal standard. The primary product ion at m/z 190.1 is a robust fragment for quantification as it is common with the non-deuterated analyte, while the deuterated fragment at m/z 123.1 can serve as a qualifier ion to confirm the identity of the internal standard. Researchers should perform their own optimization and validation to ensure the method meets the specific requirements of their studies.

References

Troubleshooting & Optimization

Minimizing matrix effects with (S)-Atenolol-d7 in urine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-Atenolol-d7 as an internal standard to minimize matrix effects in the quantitative analysis of atenolol in urine by LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of atenolol in urine, focusing on the mitigation of matrix effects using this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing for Atenolol and/or this compound - Suboptimal chromatographic conditions. - Interaction with active sites on the column or in the LC system.- Optimize Mobile Phase: Adjust the pH of the aqueous mobile phase. Atenolol is a basic compound, and a mobile phase with a pH 2-3 units below its pKa can improve peak shape. Consider using a common additive like 0.1% formic acid. - Column Choice: Ensure the use of a high-quality reversed-phase column (e.g., C18) suitable for polar compounds.[1] - Gradient Optimization: Adjust the gradient elution profile to ensure adequate separation from matrix components.
High Variability in Analyte/Internal Standard Response Ratio - Significant and variable matrix effects between samples.[2] - this compound not co-eluting perfectly with atenolol.[2] - Inefficient sample cleanup.- Enhance Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3][4][5][6] - Chromatographic Separation: Modify the chromatographic method to improve the separation of atenolol and this compound from the matrix interferences.[7] - Dilution: If sensitivity allows, dilute the urine sample to reduce the concentration of matrix components.[8][9]
Ion Suppression or Enhancement Observed - Co-elution of endogenous matrix components (e.g., salts, urea, phospholipids) with the analyte and internal standard.[3][10] - High concentration of matrix components in the injected sample.- Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.[3][8][9] A post-extraction spike experiment can quantify the extent of the matrix effect.[3][10] - Improve Sample Cleanup: Utilize SPE, particularly mixed-mode cation exchange phases, which can be effective for basic compounds like atenolol.[3] LLE at a basic pH can also effectively isolate atenolol from polar matrix components.[3] - Change Ionization Technique: If available, consider switching from Electrospray Ionization (ESI), which is more susceptible to matrix effects, to Atmospheric Pressure Chemical Ionization (APCI).[7]
Low Recovery of Atenolol and this compound - Inefficient extraction during sample preparation. - Suboptimal pH for extraction.- Optimize LLE/SPE Conditions: For LLE, adjust the pH of the urine sample to be at least two pH units above the pKa of atenolol to ensure it is in its neutral form for efficient extraction into an organic solvent.[3] For SPE, ensure proper conditioning and equilibration of the cartridge and use an appropriate elution solvent.[5][6]
This compound Does Not Compensate for Matrix Effects - Deuterium isotope effect causing chromatographic separation of atenolol and this compound.[2] - The nature of the matrix effect is such that it differentially affects the analyte and the internal standard.[2]- Chromatographic Optimization: Adjust the mobile phase composition and gradient to minimize any separation between atenolol and this compound.[2] - Verify Co-elution: Carefully examine the chromatograms of the analyte and internal standard to ensure they are co-eluting as closely as possible.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard for atenolol analysis in urine?

A1: this compound is a stable isotope-labeled (SIL) internal standard for atenolol.[11] SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis in complex matrices like urine.[6][8][12] Because this compound has nearly identical chemical and physical properties to atenolol, it co-elutes chromatographically and experiences similar extraction efficiencies and matrix effects.[2][13] This allows it to compensate for variations in sample preparation and signal suppression or enhancement, leading to more accurate and precise quantification.[2][13]

Q2: What are matrix effects in the context of urine analysis?

A2: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds present in the urine matrix.[7][10] These endogenous components, such as salts, urea, and phospholipids, can interfere with the ionization process in the mass spectrometer source, leading to inaccurate and imprecise results.[10]

Q3: How can I assess the extent of matrix effects in my assay?

A3: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion (Qualitative): A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted urine sample is injected into the LC system. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[3][8][9]

  • Post-Extraction Spike (Quantitative): The response of an analyte spiked into a blank, extracted urine sample is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[3][10]

Q4: What are the most effective sample preparation techniques to minimize matrix effects for atenolol in urine?

A4: While a simple "dilute-and-shoot" approach can sometimes be used if the instrument is sensitive enough, more robust sample preparation methods are often necessary to remove interfering matrix components.[14][5][9]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can provide very clean extracts.[3][5][6]

  • Liquid-Liquid Extraction (LLE): LLE is another effective method for separating atenolol from the highly polar components of urine. Adjusting the pH of the urine to a basic level will neutralize the atenolol, allowing it to be extracted into an immiscible organic solvent.[3]

Q5: Can simple dilution of the urine sample reduce matrix effects?

A5: Yes, diluting the urine sample with the mobile phase or a suitable buffer can be a simple and effective way to reduce the concentration of interfering matrix components.[14][8] However, this approach also dilutes the analyte, so it is only feasible if the sensitivity of the LC-MS/MS system is sufficient to detect the lower concentration of atenolol.[14]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for SPE cleanup of urine samples for atenolol analysis. The specific sorbent and reagents may need to be optimized.

  • Sample Pre-treatment: Centrifuge the urine sample at 14,000 rpm for 10 minutes to remove particulate matter.[15] Dilute 250 µL of the supernatant with 1550 µL of an aqueous buffer (e.g., ammonium acetate, pH 9.0).[5] Add the this compound internal standard solution.

  • SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of the aqueous buffer.[5][6]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of LC-MS grade water, followed by 1 mL of methanol to remove polar interferences.[5]

  • Elution: Elute the atenolol and this compound with an appropriate solvent. A common elution solvent for basic compounds from a cation exchange sorbent is a mixture of an organic solvent with a small percentage of acid (e.g., 500 µL of 10% formic acid in acetonitrile:methanol (3:2)).[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effect by Post-Extraction Spike
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and atenolol at a known concentration into the initial mobile phase.

    • Set B (Post-Spike Sample): Extract a blank urine sample using your established sample preparation protocol. Spike atenolol and this compound into the final, reconstituted extract at the same concentration as Set A.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Data Summary

Table 1: Comparison of Sample Preparation Methods for Matrix Effect Reduction
Sample Preparation MethodAnalyteMean Matrix Effect (%)Relative Standard Deviation (%)Reference
Dilute-and-Shoot (10x)2-Methylhippuric Acid3515[5]
Solid-Phase Extraction (SPE)2-Methylhippuric Acid955[5]

Note: Data for a different urinary biomarker is presented to illustrate the typical improvement seen with SPE over dilute-and-shoot. Similar improvements can be expected for atenolol.

Table 2: Representative LC-MS/MS Parameters for Atenolol Analysis
ParameterConditionReference
LC Column C18 reversed-phase (e.g., 2.1 x 150 mm, 1.8 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water[14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[14]
Flow Rate 200 µL/min[14]
Injection Volume 10 µL[14]
Ionization Mode Electrospray Ionization (ESI), Positive[8]
MS/MS Transition (Atenolol) To be determined empirically
MS/MS Transition (this compound) To be determined empirically

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_is Spike with this compound urine_sample->add_is cleanup Sample Cleanup (e.g., SPE, LLE, or Dilution) add_is->cleanup reconstitute Evaporation & Reconstitution cleanup->reconstitute lc_separation LC Separation reconstitute->lc_separation Inject Sample ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification

Caption: Workflow for Atenolol Analysis in Urine.

matrix_effect_logic start Start Analysis check_me Observe High Variability or Inaccurate Results? start->check_me assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) check_me->assess_me Yes end Acceptable Results check_me->end No me_present Matrix Effect Confirmed? assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE, Dilution) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize Chromatography optimize_sp->optimize_lc revalidate Re-evaluate Method optimize_lc->revalidate revalidate->check_me no_me->end

Caption: Troubleshooting Logic for Matrix Effects.

References

Addressing isotopic exchange in deuterated atenolol standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with deuterated atenolol standards (Atenolol-d7). The focus is on understanding and mitigating isotopic exchange to ensure data accuracy and reproducibility in quantitative assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a concern for deuterated standards like Atenolol-d7?

A: Isotopic exchange is a process where a deuterium atom on a labeled standard is swapped for a hydrogen atom from the surrounding environment (e.g., solvents, reagents, atmospheric moisture).[1] This process, also known as back-exchange, can compromise the isotopic purity of the standard.[2] For quantitative analysis using methods like LC-MS/MS, a stable and known isotopic composition is critical. If the deuterated internal standard (IS) loses deuterium, its mass will change, leading to an inaccurate IS response and, consequently, erroneous quantification of the target analyte (atenolol).[3][4]

Q2: Where are the deuterium labels on Atenolol-d7, and are they susceptible to exchange?

A: In commercially available Atenolol-d7, the seven deuterium atoms are located on the isopropyl group (4-[2-hydroxy-3-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]propoxy]-benzeneacetamide).[5] These C-D (carbon-deuterium) bonds are generally stable and not considered "labile" or easily exchangeable under standard analytical conditions.[1] However, exposure to harsh conditions such as extreme pH or high temperatures can potentially facilitate exchange, even at carbon centers.[3][6] The primary concern is maintaining conditions that prevent any potential for exchange.

Q3: What are the optimal storage and handling conditions for Atenolol-d7 standards?

A: Proper storage is crucial to maintain the integrity of the standard.

  • Solid Form: Store the neat (solid) standard at 2-8°C or, for long-term stability (≥ 4 years), at -20°C.[5]

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like methanol, ethanol, or DMSO.[5][7] Once prepared, aliquot the solution into smaller vials to avoid repeated freeze-thaw cycles.[8] Stock solutions are typically stable for up to 1 month at -20°C or up to 6 months at -80°C.[8]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day, as the presence of water increases the risk of exchange over time.[7] If you must use water as a solvent, use D₂O (deuterium oxide) where possible to minimize the H/D exchange potential.[1]

Q4: I'm observing a loss of isotopic purity in my Atenolol-d7 standard (e.g., seeing M+6, M+5 peaks). What are the likely causes?

A: A loss of isotopic purity, evidenced by the appearance of lower mass isotopologues, strongly suggests that back-exchange is occurring. The most common contributing factors are:

  • pH: Storage or processing in neutral to basic solutions can promote H/D exchange. Acidic conditions (pH < 4) are generally preferred to maintain stability.[6][9]

  • Solvent: Repeated exposure to protic solvents containing exchangeable hydrogens (e.g., water, methanol) can be a source of protons.[3]

  • Temperature: Elevated temperatures during sample preparation, storage, or in the autosampler can accelerate exchange reactions.

  • Contamination: Trace amounts of water in organic solvents can be sufficient to cause gradual exchange over time.

Q5: My analyte-to-internal standard response ratio is inconsistent across a batch. Could this be related to isotopic exchange?

A: Yes, inconsistency in the analyte/IS ratio can be a symptom of isotopic exchange, especially if the internal standard's response is decreasing over the run. If exchange occurs in the autosampler over the course of a long analytical run, the concentration of the correct isotopic form of Atenolol-d7 will decrease, leading to a falling IS response and artificially inflated results for the later samples. This highlights the importance of maintaining a controlled, cool environment in the autosampler.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Problem Potential Cause Recommended Solution(s)
Unexpected m/z peaks (M+6, M+5, etc.) for the internal standard Isotopic back-exchange of deuterium for hydrogen is occurring.1. Review Solvent and pH: Ensure all solvents and buffers used in sample preparation are fresh and at the correct acidic pH (typically pH 2.5-4). Avoid neutral or basic conditions.[6] 2. Control Temperature: Keep samples cool (4°C) during the entire preparation process and in the autosampler. 3. Minimize Time: Reduce the time between sample preparation and injection.
Decreasing internal standard signal over an LC-MS batch run 1. On-going exchange in the autosampler due to temperature or solvent conditions. 2. General instrument signal drift.[10] 3. Adsorption or degradation issues.1. Check Autosampler Temperature: Set the autosampler to a low temperature (e.g., 4°C). 2. Verify Solution Stability: Prepare a fresh vial of the internal standard working solution and place it at the end of the sequence to see if the signal recovers. 3. Bracket with QCs: Place quality control (QC) samples throughout the run to monitor and correct for drift.
Poor reproducibility between different sample preparation dates Inconsistent sample handling procedures (e.g., variations in time, temperature, or pH).[11]1. Standardize Protocol: Adhere strictly to a validated SOP for all sample preparation steps. 2. Prepare Fresh Standards: Prepare fresh working solutions for each batch to avoid issues with long-term solution stability.[8] 3. pH Measurement: Actively measure and adjust the pH of your solutions during preparation.
Chromatographic peak for Atenolol-d7 elutes slightly earlier than for unlabeled Atenolol This is a known chromatographic isotope effect.[2][12] The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to slightly shorter retention times in reversed-phase chromatography.[2]This is generally not a problem for quantification as long as the peak is properly integrated. However, ensure your chromatography has sufficient resolution to separate the analyte and IS from any interfering matrix components. The co-elution of deuterated standards is a key advantage for correcting matrix effects.[13]

Data and Protocols

Data Presentation

Table 1: Physicochemical and Storage Properties of Atenolol-d7

PropertyValueReference(s)
CAS Number 1202864-50-3[5]
Molecular Formula C₁₄D₇H₁₅N₂O₃[5]
Formula Weight 273.4 g/mol [5]
Isotopic Purity Typically ≥97-99%[5]
Supplied Form Solid[5][7]
Solid Storage Temp. 2-8°C (short-term), -20°C (long-term)[5]
Stock Solution Storage -20°C (1 month), -80°C (6 months)[8]

Table 2: Factors Influencing Isotopic Back-Exchange and Mitigation Strategies

FactorImpact on Exchange RateMitigation Strategy
High pH (Neutral/Basic) Increases rateMaintain acidic conditions (e.g., pH 2.5-4) in all solutions.[6][9]
High Temperature Increases ratePerform sample preparation at low temperatures (e.g., on ice) and use a cooled autosampler.
Protic Solvents (H₂O, MeOH) Provides a source of protonsUse aprotic or deuterated solvents where possible. Minimize time in aqueous solutions.[1][3]
Extended Time Increases opportunity for exchangeMinimize sample preparation time and the duration samples sit in the autosampler before injection.
Experimental Protocols

Protocol 1: Recommended Storage and Stock Solution Preparation for Atenolol-d7

  • Receipt and Storage: Upon receipt, store the neat Atenolol-d7 standard in its original vial at -20°C for long-term storage.

  • Stock Solution Preparation:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Prepare a primary stock solution (e.g., 1 mg/mL) by dissolving the solid in a high-purity solvent such as methanol or acetonitrile.

    • For example, to prepare a 1 mg/mL solution, dissolve 1 mg of Atenolol-d7 in 1 mL of methanol.

  • Aliquoting and Storage:

    • Aliquot the stock solution into several small, tightly sealed vials to prevent contamination and solvent evaporation, and to minimize freeze-thaw cycles.[8]

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[8]

  • Working Solution Preparation:

    • On the day of analysis, prepare a working internal standard solution by diluting the stock solution to the final desired concentration using the initial mobile phase of your chromatographic system.

    • Do not store dilute aqueous working solutions for extended periods. Prepare them fresh for each analytical batch.[7]

Protocol 2: General Sample Preparation Workflow to Minimize Isotopic Exchange (LC-MS/MS)

This protocol outlines a general workflow for biological samples (e.g., plasma) designed to minimize the risk of back-exchange.

  • Sample Thawing: Thaw biological samples and QC samples at room temperature or in a cool water bath. Vortex briefly once thawed.

  • Spiking with IS: Add a precise volume of the Atenolol-d7 working solution to each sample, blank, and calibration standard.

  • Protein Precipitation:

    • Add at least 3 volumes of ice-cold acetonitrile or methanol containing an acid (e.g., 0.1% formic acid) to precipitate proteins. The acid helps to maintain a low pH environment.

    • Vortex vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of vials or a 96-well plate.

  • Evaporation and Reconstitution (Optional):

    • If concentration is needed, evaporate the supernatant to dryness under a stream of nitrogen at a controlled, low temperature (e.g., < 40°C).

    • Reconstitute the dried extract in a mobile phase that is acidic and has a low aqueous content to ensure stability before injection.

  • Injection: Place the samples in a cooled autosampler (e.g., 4-10°C) and proceed with the LC-MS/MS analysis.

Visualizations

Troubleshooting_Isotopic_Exchange start Problem Observed: Inconsistent IS Response or Loss of Isotopic Purity check_storage 1. Check Standard Integrity start->check_storage check_prep 2. Check Sample Preparation start->check_prep check_lcms 3. Check LC-MS Conditions start->check_lcms storage_cond Storage Conditions? check_storage->storage_cond solution_age Stock Solution Age? check_storage->solution_age prep_ph pH of Solvents? check_prep->prep_ph prep_temp Temperature? check_prep->prep_temp prep_time Processing Time? check_prep->prep_time prep_solvent Solvent Protic? check_prep->prep_solvent lcms_autosampler Autosampler Temp? check_lcms->lcms_autosampler lcms_mobile_phase Mobile Phase pH? check_lcms->lcms_mobile_phase sol_storage Action: Store solid at -20°C. Aliquot stocks and store at ≤ -20°C. storage_cond->sol_storage sol_age Action: Prepare fresh stock and working solutions for each batch. solution_age->sol_age sol_ph Action: Ensure all solutions are acidified (e.g., 0.1% FA, pH < 4). prep_ph->sol_ph sol_temp Action: Keep samples on ice or cooling block during preparation. prep_temp->sol_temp sol_time Action: Minimize time between preparation and analysis. prep_time->sol_time sol_solvent Action: Use aprotic solvents where possible. Limit aqueous exposure. prep_solvent->sol_solvent sol_autosampler Action: Set autosampler to a low temperature (e.g., 4°C). lcms_autosampler->sol_autosampler sol_mobile_phase Action: Use acidic mobile phase to maintain stability on-column. lcms_mobile_phase->sol_mobile_phase

Caption: Decision tree for troubleshooting isotopic exchange issues.

Caption: Workflow to minimize isotopic exchange during sample prep.

References

Improving peak shape and resolution for (S)-Atenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of (S)-Atenolol-d7 for improved peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape, specifically peak tailing, for my this compound peak?

A1: Peak tailing for basic compounds like atenolol is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the basic amine groups of the analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (e.g., pH < 3) to protonate the silanol groups and minimize their interaction with the protonated analyte.[2] Alternatively, a high pH can be used to deprotonate the analyte.

  • Use of Mobile Phase Additives: Incorporate a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), into your mobile phase.[3][4][5] These additives act as silanol-masking agents, competitively binding to the active sites on the stationary phase and reducing their availability for interaction with atenolol.[5]

  • End-Capped Column: Employ a highly deactivated, end-capped column where the residual silanol groups have been chemically bonded to reduce their activity.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.[1]

Q2: How can I improve the resolution between the (R)- and this compound enantiomers?

A2: Achieving good resolution in chiral separations requires careful optimization of several parameters. Here are key strategies:

  • Chiral Stationary Phase (CSP) Selection: The choice of chiral column is critical. Several CSPs have been successfully used for atenolol enantioseparation, including cellulose-based columns like Chiralcel OD and protein-based columns like Chiral-AGP.[6][7][8]

  • Mobile Phase Composition: For normal-phase chromatography on a Chiralcel OD column, a mobile phase consisting of hexane, ethanol, and a basic modifier like diethylamine is often effective.[7] For reversed-phase separations on a Chiral-AGP column, a buffered aqueous mobile phase with an organic modifier like methanol is typically used.[6]

  • Flow Rate Optimization: In chiral HPLC, lower flow rates can sometimes lead to better resolution by allowing more time for the enantiomers to interact with the stationary phase.

  • Temperature Control: Temperature can significantly impact chiral separations. It is advisable to use a column oven to maintain a stable and optimized temperature.[4]

Q3: My this compound signal intensity is low in my LC-MS/MS analysis. What can I do to improve it?

A3: Low signal intensity in LC-MS/MS can stem from several factors. Here are some troubleshooting steps:

  • Mobile Phase Modifiers: The choice of mobile phase additive is crucial for good ionization in the mass spectrometer. Formic acid is a common choice for positive ion mode ESI as it aids in the protonation of the analyte.[9][10]

  • Ionization Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer and heater gas), and temperature, to maximize the ionization of atenolol-d7.

  • Mass Spectrometry Parameters: Ensure that the correct precursor and product ions for atenolol-d7 are being monitored. For atenolol, the m/z transition 267.0 -> 145.0 is commonly used.[11] For the d7-labeled internal standard, the transition would be adjusted accordingly (e.g., m/z 274 -> 145).

  • Sample Preparation: An efficient sample extraction method is vital. Solid-phase extraction (SPE) is a common technique for cleaning up biological samples and concentrating the analyte before LC-MS/MS analysis.[10]

Troubleshooting Workflows

Below are diagrams illustrating logical troubleshooting workflows for common issues encountered during the analysis of this compound.

G cluster_0 Troubleshooting Poor Peak Shape (Tailing) start Poor Peak Shape (Tailing) Observed check_overload Is the column overloaded? (Dilute sample and re-inject) start->check_overload check_column Is the column appropriate? (Use end-capped column) check_overload->check_column No solution Improved Peak Shape check_overload->solution Yes check_ph Is the mobile phase pH optimized? (Adjust to low pH) check_column->check_ph Yes check_column->solution No, changed column add_modifier Is a mobile phase modifier being used? (Add TEA or DEA) check_ph->add_modifier Yes check_ph->solution No, adjusted pH add_modifier->solution Yes add_modifier->solution No, added modifier G cluster_1 Improving Enantiomeric Resolution start_res Inadequate Resolution of Enantiomers check_csp Is the Chiral Stationary Phase (CSP) appropriate? (e.g., Chiralcel OD, Chiral-AGP) start_res->check_csp optimize_mp Is the mobile phase composition optimized? check_csp->optimize_mp Yes good_resolution Adequate Resolution Achieved check_csp->good_resolution No, changed CSP optimize_flow Is the flow rate optimized? (Try lower flow rate) optimize_mp->optimize_flow Yes optimize_mp->good_resolution No, optimized mobile phase optimize_temp Is the temperature controlled and optimized? optimize_flow->optimize_temp Yes optimize_flow->good_resolution No, optimized flow rate optimize_temp->good_resolution Yes optimize_temp->good_resolution No, optimized temperature

References

Troubleshooting poor recovery of (S)-Atenolol-d7 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of (S)-Atenolol-d7.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for poor recovery of this compound during solid-phase extraction (SPE)?

Poor recovery of this compound during SPE can stem from several factors:

  • Inappropriate Sorbent Selection: The choice of sorbent is critical. This compound is a polar compound, and using a sorbent that is too nonpolar may result in weak retention and premature elution. Conversely, a sorbent that is too polar might lead to strong binding and incomplete elution.

  • Incorrect pH of the Sample: The pH of the sample matrix plays a crucial role in the retention of this compound on the SPE sorbent. Atenolol has a pKa of approximately 9.6.[1] At a pH significantly below its pKa, it will be positively charged, which can be utilized for ion-exchange chromatography. For reversed-phase chromatography, adjusting the pH to near its pKa can improve retention.

  • Inadequate Conditioning or Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor recovery.

  • Sample Overload: Exceeding the binding capacity of the SPE sorbent will cause the analyte to pass through the cartridge without being retained.

  • Inefficient Elution: The elution solvent may not be strong enough to displace the this compound from the sorbent. The volume of the elution solvent might also be insufficient.

  • Analyte Breakthrough: If the sample is loaded too quickly, the analyte may not have sufficient time to interact with the sorbent and will be washed out.

Q2: I'm observing low recovery of this compound in my liquid-liquid extraction (LLE). What are the likely causes?

Low recovery in LLE is often due to the following:

  • Suboptimal pH of the Aqueous Phase: For effective partitioning into an organic solvent, the analyte should be in its neutral, un-ionized form. Since atenolol is a basic compound, the pH of the aqueous sample should be adjusted to be at least 2 units above its pKa (i.e., pH > 11.6) to ensure it is not protonated.

  • Inappropriate Organic Solvent: The choice of organic solvent is critical and should be based on the polarity of this compound. A solvent that is too nonpolar will not efficiently extract the relatively polar atenolol molecule. Conversely, a solvent that is too polar may be miscible with the aqueous phase. A mixture of solvents, such as chloroform and butanol, has been shown to be effective.[2]

  • Insufficient Mixing/Vortexing: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency as the analyte will not have sufficient opportunity to partition into the organic phase.

  • Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and lead to low recovery.

  • Incorrect Phase Separation: Incomplete separation of the aqueous and organic layers can lead to loss of the analyte.

Q3: Could my this compound be degrading during the extraction process?

Yes, degradation is a possibility. Atenolol is known to be unstable under certain conditions:

  • pH Extremes: Atenolol shows maximum stability at pH 4.[3] It can degrade under strongly acidic (e.g., pH < 1) and strongly basic (e.g., pH > 12) conditions, especially when combined with heat.[4]

  • Oxidative Stress: The presence of oxidizing agents can lead to the degradation of atenolol.[5]

  • Photodegradation: Exposure to light can also cause degradation.[5]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

If you are experiencing low recovery of this compound during SPE, follow this troubleshooting guide:

SPE_Troubleshooting start Low this compound Recovery in SPE check_method Review SPE Method Parameters start->check_method check_ph Is Sample pH Optimized? check_method->check_ph adjust_ph Adjust Sample pH (e.g., for reversed-phase, pH ~ pKa; for cation exchange, pH < pKa) check_ph->adjust_ph No check_sorbent Is Sorbent Appropriate? check_ph->check_sorbent Yes adjust_ph->check_method change_sorbent Select a Different Sorbent (e.g., mixed-mode or a different polarity) check_sorbent->change_sorbent No check_elution Is Elution Solvent Strong Enough? check_sorbent->check_elution Yes change_sorbent->check_method optimize_elution Increase Elution Solvent Strength or Volume (e.g., add modifier like formic acid, increase organic content) check_elution->optimize_elution No check_flow_rate Is Loading Flow Rate Too High? check_elution->check_flow_rate Yes optimize_elution->check_method adjust_flow_rate Decrease Loading Flow Rate check_flow_rate->adjust_flow_rate No check_breakthrough Analyze Wash and Load Fractions for Analyte check_flow_rate->check_breakthrough Yes adjust_flow_rate->check_method re_optimize Re-optimize Method Based on Findings check_breakthrough->re_optimize

The following table summarizes reported recovery data for atenolol under different SPE conditions. While specific recovery for the d7 analog may vary slightly, these provide a good starting point for optimization.

Sorbent TypeSample MatrixElution SolventAverage Recovery (%)Reference
C8PlasmaMethanolEfficient (RSD < 10%)[6][7]
Molecularly Imprinted PolymerSpiked Blood Serum0.01% TFA in Methanol (1:99)93.65 ± 1.29[8]
C18Human PlasmaMethanol with 0.1% Acetic AcidNot specified, but part of a successful method[9]
Low Recovery in Liquid-Liquid Extraction (LLE)

For issues with low this compound recovery during LLE, refer to this guide:

LLE_Troubleshooting start Low this compound Recovery in LLE check_method Review LLE Protocol start->check_method check_ph Is Aqueous Phase pH > 11.6? check_method->check_ph adjust_ph Adjust Aqueous Phase pH (e.g., with 1M NaOH) check_ph->adjust_ph No check_solvent Is Organic Solvent Appropriate? check_ph->check_solvent Yes adjust_ph->check_method change_solvent Try a Different Solvent or Mixture (e.g., Chloroform:Butanol 4:1) check_solvent->change_solvent No check_mixing Is Vortexing Time and Speed Sufficient? check_solvent->check_mixing Yes change_solvent->check_method optimize_mixing Increase Vortexing Time/Speed check_mixing->optimize_mixing No check_emulsion Is an Emulsion Forming? check_mixing->check_emulsion Yes optimize_mixing->check_method break_emulsion Break Emulsion (e.g., centrifugation, add salt) check_emulsion->break_emulsion Yes re_optimize Re-optimize Protocol check_emulsion->re_optimize No break_emulsion->re_optimize

The choice of extraction solvent significantly impacts recovery. The following table provides recovery data for atenolol using different organic solvents.

Organic SolventSample MatrixAverage Recovery (%)Reference
Chloroform:Butanol (4:1, v/v)Human Plasma98.4[2][10][11]
Chloroform:2-Propanol (4:1, v/v)Plasma and UrineEfficient (RSD < 10%)[6][7]
EthylacetateHuman PlasmaLess efficient than Chloroform:Butanol[2][11]
HexaneHuman PlasmaLess efficient than Chloroform:Butanol[2][11]
DichloromethaneHuman PlasmaLess efficient than Chloroform:Butanol[2][11]
AcetonitrileHuman PlasmaLess efficient than Chloroform:Butanol[2][11]

Experimental Protocols

Recommended Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • SPE Cartridge: C8 or C18, 1 mL

  • Human Plasma Sample containing this compound

  • Methanol (HPLC grade)

  • Deionized Water

  • 0.1% Formic Acid in Water (optional, for pH adjustment)

  • Elution Solvent: Methanol or Methanol with 0.1% Acetic Acid

Procedure:

  • Pre-treat Plasma: To 0.5 mL of plasma, add an appropriate amount of internal standard solution. Vortex for 30 seconds.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water (or 0.1% formic acid in water if pH adjustment is needed). Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 0.5 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water to remove any interfering substances.

  • Drying: Dry the cartridge under vacuum for 1-2 minutes.

  • Elution: Elute the this compound with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., LC-MS).

Recommended Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline and may require optimization.

Materials:

  • Human Plasma Sample containing this compound

  • 1M Sodium Hydroxide (NaOH)

  • Extraction Solvent: Chloroform:Butanol (4:1, v/v)

  • Sodium Sulfate (anhydrous)

Procedure:

  • Sample Preparation: To a 0.5 mL aliquot of plasma in a glass tube, add the internal standard solution.

  • pH Adjustment: Add 0.5 mL of 1M NaOH to the plasma sample to raise the pH. Vortex for 30 seconds.

  • Extraction: Add 2.5 mL of the chloroform:butanol (4:1, v/v) extraction solvent.

  • Mixing: Vortex the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.

Visualization of Key Concepts

Atenolol_Properties cluster_atenolol This compound Key Properties cluster_extraction Impact on Extraction Atenolol This compound pKa pKa ≈ 9.6 Atenolol->pKa Polarity Polar Compound Atenolol->Polarity pH_low pH < pKa (Positively Charged) pKa->pH_low pH_high pH > pKa (Neutral) pKa->pH_high Solvent Requires Polar Organic Solvent or Reversed-Phase/Ion-Exchange SPE Polarity->Solvent

References

Technical Support Center: (S)-Atenolol-d7 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-Atenolol-d7 in various biological matrices. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used in research?

This compound is the deuterated form of (S)-Atenolol, a beta-blocker used to treat cardiovascular diseases. In research, particularly in pharmacokinetic and bioanalytical studies, this compound is commonly used as an internal standard for the quantification of atenolol in biological samples by techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium labeling provides a distinct mass signature, allowing for accurate measurement of the non-labeled drug.

Q2: How stable is this compound expected to be in biological matrices compared to non-deuterated atenolol?

While specific stability data for this compound in biological matrices is not extensively published, general principles for deuterated compounds suggest a high degree of stability, often comparable to or even exceeding that of the non-deuterated counterpart.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect, which can slow down metabolic degradation.[3] For a stable isotopically labeled internal standard to be effective, its stability should mirror that of the analyte.[4][5][6] Therefore, the stability of this compound is expected to be very similar to that of atenolol under various storage conditions.

Q3: What are the typical storage conditions for ensuring the stability of this compound in plasma?

Based on stability studies of atenolol in human plasma, the following conditions are recommended for storing plasma samples containing this compound:

  • Bench-Top Stability: Atenolol is stable in plasma for at least 6 hours at room temperature.

  • Freeze-Thaw Stability: Atenolol in plasma is stable for at least three freeze-thaw cycles when frozen at -20°C or -80°C and thawed at room temperature.[7]

  • Long-Term Stability: For long-term storage, samples should be kept at -20°C or -80°C, where atenolol has been shown to be stable for extended periods.

Q4: Are there any specific concerns regarding the stability of the deuterium label on this compound?

The stability of the deuterium label is crucial for the compound's use as an internal standard. The position of the deuterium atoms in this compound is on the isopropyl group, which is a non-exchangeable position. This means that the deuterium atoms are not expected to exchange with hydrogen atoms from the surrounding matrix under typical physiological or experimental conditions.[8] Loss or exchange of the label would compromise the accuracy of the bioanalytical method.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent internal standard response across a batch of samples. Degradation of this compound during sample processing or storage.- Ensure that samples are processed promptly after collection and are not left at room temperature for extended periods. - Verify that the storage temperature has been consistently maintained. - Review the sample extraction procedure for any steps that might induce degradation (e.g., exposure to harsh pH or high temperatures).
Loss of signal for this compound over time in stored samples. Long-term degradation of the compound.- Confirm that the storage duration has not exceeded the established stability limits. - If extended storage is necessary, consider storing samples at a lower temperature (e.g., -80°C instead of -20°C). - Re-validate the long-term stability for the specific storage conditions and duration required for your study.
Discrepancies between results from freshly prepared and stored quality control (QC) samples. Instability during freeze-thaw cycles.- Limit the number of freeze-thaw cycles to a validated number (typically three). - Ensure that samples are completely thawed before processing and are frozen rapidly after aliquoting.

Stability Data Summary for Atenolol in Human Plasma

The following table summarizes the stability of non-deuterated atenolol in human plasma based on available literature. Due to the high chemical similarity, these data provide a strong indication of the expected stability of this compound.

Stability Type Matrix Storage Condition Duration Result
Bench-Top StabilityHuman PlasmaRoom Temperature6 hoursStable
Freeze-Thaw StabilityHuman Plasma-20°C to Room Temperature3 cyclesStable[7]
Long-Term StabilityHuman Plasma-20°CAt least 1 monthStable[7]

Experimental Protocol: Assessing the Stability of this compound in a Biological Matrix

This protocol outlines a general procedure for evaluating the stability of this compound in a biological matrix such as plasma.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Prepare working solutions by diluting the stock solution with the same solvent to achieve the desired concentrations for spiking into the biological matrix.

2. Preparation of Quality Control (QC) Samples:

  • Spike the biological matrix with the working solution to prepare low and high concentration QC samples.

  • Aliquots of these QC samples will be used for the different stability tests.

3. Stability Assessment:

  • Freeze-Thaw Stability:

    • Store three aliquots of each QC concentration at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
    • Thaw the samples completely at room temperature.
    • Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., three).
    • After the final thaw, analyze the samples and compare the concentrations to freshly prepared QC samples.

  • Short-Term (Bench-Top) Stability:

    • Keep three aliquots of each QC concentration at room temperature for a specified period (e.g., 6, 12, or 24 hours).
    • Analyze the samples and compare the concentrations to freshly prepared QC samples.

  • Long-Term Stability:

    • Store multiple aliquots of each QC concentration at the intended long-term storage temperature (e.g., -20°C or -80°C).
    • At specified time points (e.g., 1, 3, 6 months), retrieve a set of samples, thaw them, and analyze.
    • Compare the concentrations to freshly prepared QC samples.

4. Sample Analysis:

  • Extract this compound from the matrix using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS analysis).

  • Quantify the concentration of this compound in the stability samples.

5. Data Evaluation:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration for the compound to be considered stable.

Experimental Workflow Diagram

Stability_Workflow cluster_prep Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock & Working Solutions qc Prepare QC Samples (Low & High Conc.) stock->qc ft Freeze-Thaw Stability qc->ft bt Bench-Top Stability qc->bt lt Long-Term Stability qc->lt extract Sample Extraction ft->extract bt->extract lt->extract quant LC-MS Quantification extract->quant eval Compare to Freshly Prepared QCs (Acceptance: ±15% of nominal) quant->eval

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Overcoming Ion Suppression for (S)-Atenolol-d7 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (S)-Atenolol-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of the analyte of interest, in this case, this compound, is reduced due to the presence of other co-eluting compounds in the sample matrix.[1][2] These interfering substances can originate from the biological matrix (e.g., plasma, urine), mobile phase additives, or even contaminants from sample processing.[3] Ion suppression is a significant concern because it can lead to inaccurate and unreliable quantification, reduced sensitivity, and poor reproducibility of results.[2] Since this compound is often used as an internal standard for the quantification of Atenolol, any suppression of its signal can lead to erroneous calculations of the native drug's concentration.

Q2: How can I determine if my this compound signal is being suppressed?

A: A common and effective method to identify ion suppression is the post-column infusion experiment .[4] This involves infusing a constant flow of a solution containing this compound into the mass spectrometer while injecting a blank matrix sample (e.g., plasma extract without the analyte) onto the LC column. A dip in the baseline signal of this compound at specific retention times indicates the elution of interfering compounds from the matrix that are causing ion suppression.[5]

Another approach is to compare the peak area of this compound in a neat solution (solvent) with the peak area of this compound spiked into a pre-extracted blank matrix sample. A significantly lower peak area in the matrix sample suggests the presence of ion suppression.[2]

Q3: What are the common sources of ion suppression in bioanalytical methods for Atenolol?

A: Common sources of ion suppression in the analysis of Atenolol and its deuterated internal standard include:

  • Endogenous matrix components: Biological samples like plasma and urine are complex and contain numerous endogenous substances such as phospholipids, salts, and proteins that can interfere with the ionization of this compound.[3][6]

  • Sample preparation reagents: Reagents used during sample preparation, such as ion-pairing agents or non-volatile buffers, can co-elute with the analyte and cause suppression.[6]

  • Mobile phase additives: While necessary for chromatographic separation, some mobile phase additives can contribute to ion suppression. It is crucial to use volatile buffers and the lowest effective concentration.

  • Co-eluting drugs or metabolites: If the sample contains other drugs or their metabolites that have similar chromatographic behavior to this compound, they can compete for ionization.

Q4: Can the choice of ionization technique affect ion suppression for this compound?

A: Yes, the choice of ionization technique can influence the extent of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components compared to Atmospheric Pressure Chemical Ionization (APCI).[1] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable strategy to mitigate the issue. For Atenolol analysis, positive ion mode ESI is commonly used.

Troubleshooting Guides

Problem 1: Low or inconsistent signal intensity for this compound.

This is a primary indicator of potential ion suppression. Follow these steps to troubleshoot:

Step 1: Confirm Ion Suppression with a Post-Column Infusion Experiment.

  • Action: Perform a post-column infusion of this compound while injecting a blank matrix extract.

  • Expected Outcome: A stable baseline signal.

  • Troubleshooting: If you observe a dip in the baseline, this confirms ion suppression from co-eluting matrix components. The retention time of the dip will indicate where the interfering compounds are eluting.

Step 2: Optimize Chromatographic Separation.

  • Action: Adjust the LC gradient, mobile phase composition, or even the analytical column to separate the this compound peak from the regions of ion suppression identified in Step 1.

  • Rationale: Increasing the retention time of this compound can move it away from early-eluting, highly suppressing matrix components like salts and phospholipids.

Step 3: Enhance Sample Preparation.

  • Action: Improve the sample cleanup procedure to remove interfering matrix components.

  • Options:

    • Protein Precipitation (PPT): A simple but often insufficient method. If you are using PPT, consider switching to a more rigorous technique.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. Experiment with different organic solvents to optimize the extraction of Atenolol while minimizing the co-extraction of interfering substances.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. Use a cation exchange SPE sorbent for a basic compound like Atenolol.

Problem 2: Poor reproducibility of this compound peak areas across different samples.

This can be caused by variable matrix effects between individual samples.

Step 1: Evaluate the Internal Standard Strategy.

  • Action: Ensure that this compound is added as early as possible in the sample preparation workflow.

  • Rationale: Adding the internal standard at the beginning allows it to experience the same extraction inefficiencies and matrix effects as the analyte, leading to better compensation.

Step 2: Implement Matrix-Matched Calibrants and Quality Controls.

  • Action: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples (e.g., blank plasma).

  • Rationale: This helps to normalize the matrix effects between the calibrants and the unknown samples, leading to more accurate quantification.

Step 3: Dilute the Sample.

  • Action: If sensitivity allows, dilute the sample with the initial mobile phase.

  • Rationale: Dilution reduces the concentration of all matrix components, thereby lessening their impact on the ionization of this compound. A dilution factor of 25 or higher may be necessary for complex matrices.[7]

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis of Atenolol, which can be indicative of the behavior of its deuterated internal standard.

Table 1: Recovery and Matrix Effect of Atenolol in Dried Plasma Spots

Analyte Concentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
80062.965.4
40071.570.2
8081.079.4

Data adapted from a study on Atenolol quantification in dried plasma spots. The matrix effect was calculated as the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution. A value less than 100% indicates ion suppression.[8]

Table 2: Extraction Efficiency of Atenolol from Different Biological Matrices

AnalyteMatrixExtraction MethodMean Recovery (%)
AtenololHuman PlasmaLiquid-Liquid Extraction98.4
AtenololSpiked Blood SerumSolid-Phase Extraction93.65
AtenololBovine Whole BloodNot Specified58

This table compiles recovery data from various studies to illustrate the efficiency of different extraction methods.[3][9][10]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
  • Prepare the Infusion Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) at a concentration that gives a stable and robust signal on your mass spectrometer.

  • Set up the Infusion: Use a syringe pump to deliver the infusion solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the mass spectrometer inlet.

  • LC-MS/MS System Setup:

    • Equilibrate the LC system with your analytical mobile phase.

    • Set the mass spectrometer to monitor the specific MRM transition for this compound.

  • Injection: Inject a blank, extracted sample matrix (e.g., a protein-precipitated plasma sample from a drug-free subject).

  • Data Analysis: Monitor the signal intensity of this compound over the entire chromatographic run. Any significant drop in the signal indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Atenolol from Plasma

This protocol is adapted from a method developed for the selective extraction of Atenolol.

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard (this compound) solution.

  • SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 100 mg sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 0.1% formic acid in water) to remove neutral and acidic interferences, followed by 1 mL of methanol to remove less polar interferences.

  • Elution: Elute the this compound and Atenolol from the cartridge with 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Ion_Suppression_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_verification Verification start Low or Inconsistent This compound Signal post_infusion Perform Post-Column Infusion Experiment start->post_infusion suppression_check Ion Suppression Confirmed? post_infusion->suppression_check optimize_lc Optimize Chromatographic Separation suppression_check->optimize_lc Yes end Consistent and Reliable Signal Achieved suppression_check->end No improve_prep Enhance Sample Preparation (LLE/SPE) optimize_lc->improve_prep dilute_sample Dilute Sample improve_prep->dilute_sample dilute_sample->end

Caption: A workflow for troubleshooting ion suppression of this compound.

Sample_Preparation_Options cluster_input Input cluster_methods Sample Preparation Methods cluster_output Output for LC-MS/MS plasma_sample Plasma Sample with This compound ppt Protein Precipitation (PPT) plasma_sample->ppt lle Liquid-Liquid Extraction (LLE) plasma_sample->lle spe Solid-Phase Extraction (SPE) plasma_sample->spe clean_extract Clean Extract ppt->clean_extract Higher Matrix Lower Recovery lle->clean_extract Moderate Matrix Good Recovery spe->clean_extract Low Matrix High Recovery

Caption: Comparison of sample preparation methods for this compound analysis.

References

Selecting the optimal mobile phase for (S)-Atenolol-d7 chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-Atenolol-d7 Chromatography

This guide provides in-depth technical support for scientists, researchers, and drug development professionals on selecting and optimizing the mobile phase for the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chromatography of this compound?

The main challenge is achieving effective enantiomeric separation. Atenolol is a chiral compound, and its enantiomers, (R)- and (S)-Atenolol, must be separated to ensure accurate quantification, especially since (S)-Atenolol is the pharmacologically active form. This compound is the deuterated internal standard used for its quantification. This requires the use of a chiral stationary phase (CSP) and a carefully optimized mobile phase.

Q2: What are typical starting mobile phases for the chiral separation of atenolol enantiomers?

Typical starting points depend on the chromatography mode (Normal Phase, Reversed-Phase, or Polar Organic).

  • Normal Phase (NP): A common mobile phase is a mixture of a non-polar solvent like hexane with an alcohol modifier such as ethanol or isopropanol. A small amount of a basic additive like diethylamine (DEA) is often required to improve peak shape for the basic atenolol molecule. A representative starting condition is Hexane:Ethanol:Diethylamine (75:25:0.1 v/v/v) .[1][2]

  • Reversed-Phase (RP): For RP-HPLC, a buffered aqueous solution with an organic modifier is used. A common mobile phase is 10 mM sodium phosphate buffer (pH 7.0) with methanol (95:5 v/v) on a protein-based CSP like a Chiral-AGP column.[3]

  • Polar Organic Mode: This mode uses polar organic solvents. A mobile phase of Acetonitrile/Methanol (6/4) with 0.2% triethylamine and 0.3% acetic acid has been shown to be effective for enantioseparation on a teicoplanin-based CSP.[4]

Q3: Why are additives like diethylamine (DEA) or trifluoroacetic acid (TFA) necessary in the mobile phase?

Additives play a crucial role in improving peak shape and resolution.

  • Basic Additives (e.g., Diethylamine - DEA): Atenolol is a basic compound. In normal phase chromatography, residual acidic silanol groups on the silica surface of the column can cause strong, undesirable interactions, leading to peak tailing. A basic additive like DEA acts as a competitor for these active sites, preventing the analyte from tailing and resulting in sharper, more symmetrical peaks.[1][2]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Acetic Acid): In some modes, acidic additives can improve chiral recognition and interaction with the chiral selector by ensuring the analyte is in a consistent ionized state.[4] The choice between a basic or acidic additive is highly dependent on the specific chiral stationary phase and the separation mode.[5]

Q4: My peak shape for this compound is poor (e.g., tailing or fronting). How can I troubleshoot this with the mobile phase?

Poor peak shape is a common issue. Here are some mobile phase adjustments to consider:

  • Adjust Additive Concentration: If you are using a basic additive like DEA in normal phase, try slightly increasing its concentration (e.g., from 0.1% to 0.2%). This can further mask active silanol sites. Conversely, if using an acidic additive, its concentration can be optimized.

  • Change the Modifier: The type of alcohol used as a modifier can impact peak shape and selectivity. If you are using ethanol, try switching to isopropanol or vice-versa.

  • Check Mobile Phase pH (Reversed-Phase): In RP-HPLC, the pH of the aqueous portion of the mobile phase is critical. Ensure the pH is stable and appropriate for the column chemistry. A change in pH can affect the ionization state of both the analyte and any residual silanols on the stationary phase, impacting peak shape.[6]

  • Ensure Proper Dissolution: Always dissolve your sample in a solvent that is of equal or lower elution strength than the mobile phase to prevent peak distortion.

Troubleshooting Guide

This section addresses specific problems you might encounter during method development.

Issue 1: Poor or No Resolution Between (S)- and (R)-Atenolol Peaks

If the enantiomers are not separating, your mobile phase may not be optimal for the chosen chiral stationary phase (CSP).

Troubleshooting Steps:

  • Change the Organic Modifier Ratio: Systematically vary the ratio of the main solvent to the alcohol modifier (e.g., in NP, change Hexane:Ethanol from 75:25 to 80:20, 70:30, etc.). This is often the most effective first step.

  • Switch the Alcohol Modifier: The stereoselectivity can be highly dependent on the alcohol used. Test different alcohols (e.g., methanol, ethanol, isopropanol) as the modifier in your mobile phase.

  • Optimize Additive Concentration: Both acidic and basic additives can significantly influence chiral recognition.[5] Try adjusting the concentration of your additive or even switching to a different one (e.g., from DEA to triethylamine).

  • Consider a Different CSP: If extensive mobile phase optimization fails, the chosen chiral stationary phase may not be suitable for this separation. Polysaccharide-based columns (e.g., Chiralcel OD) and protein-based columns (e.g., Chiral-AGP) are commonly used for atenolol.[1][3]

Issue 2: Unstable or Drifting Retention Times

Fluctuating retention times can compromise the accuracy and precision of your analysis.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Always allow sufficient time for the column to equilibrate with the new mobile phase, especially after changing its composition. This may require flushing with 10-20 column volumes.[7]

  • Check Mobile Phase Preparation: Inconsistently prepared mobile phases are a major source of retention time drift. Ensure accurate measurements and thorough mixing. For RP, ensure the buffer pH is consistent between batches.

  • Degas the Mobile Phase: Dissolved gases can form bubbles in the pump or detector, leading to pressure fluctuations and retention time instability.[7]

  • Verify Pump Performance: Check for leaks in the pump or fittings. A buildup of buffer salts around a fitting is a clear sign of a leak.[7] Ensure the pump is delivering a consistent, pulse-free flow.

Data and Protocols

Table 1: Example Mobile Phase Compositions for Atenolol Enantioseparation
Chiral Stationary Phase (CSP)Chromatography ModeMobile Phase CompositionAdditive(s)Reference
Chiralcel ODNormal Phase (NP)Hexane:Ethanol (75:25 v/v)0.1% Diethylamine (DEA)[1][2]
Chiralcel ODNormal Phase (NP)Hexane:Ethanol (60:40 v/v)0.2% DEA + 0.2% Acetic Acid[8]
Chirex 3022Normal Phase (NP)Hexane:Dichloromethane:Methanol (60:35:5 v/v/v)0.25% Trifluoroacetic Acid (TFA)[9]
Chiral-AGPReversed-Phase (RP)10 mM Sodium Phosphate Buffer (pH 7.0):Methanol (95:5 v/v)None (Buffered)[3]
Poroshell 120 Chiral-TPolar OrganicAcetonitrile:Methanol (6:4 v/v)0.2% Triethylamine + 0.3% Acetic Acid[4]
Protocol: General Method Development for Chiral Separation

This protocol outlines a systematic approach to developing a robust chiral separation method for this compound.

Objective: To achieve baseline resolution (Rs > 1.5) with good peak shape (Tailing Factor ~1.0) and a reasonable run time.

Materials:

  • (S)-Atenolol and (R,S)-Atenolol standards

  • Chiral HPLC column (e.g., Chiralcel OD-H)

  • HPLC-grade solvents (Hexane, Ethanol, Isopropanol, Methanol)

  • Additives (Diethylamine, Trifluoroacetic Acid, Acetic Acid)

Methodology:

  • Column Selection: Choose a suitable CSP. Polysaccharide-based columns like Chiralcel OD are a good starting point for atenolol.[1][8]

  • Initial Mobile Phase Screening:

    • Start with a normal phase condition. A common mobile phase is Hexane:Alcohol.

    • Prepare a mobile phase of Hexane:Ethanol:DEA (75:25:0.1 v/v/v).

    • Equilibrate the column at a flow rate of 0.7-1.0 mL/min until the baseline is stable.

    • Inject a racemic (R,S)-Atenolol standard to check for separation.

  • Optimization of Organic Modifier:

    • If separation is observed but resolution is poor, adjust the percentage of ethanol. Increasing the alcohol content generally decreases retention time but can also affect resolution.

    • Systematically test different ratios (e.g., 80:20, 70:30, 60:40 Hexane:Ethanol) while keeping the DEA concentration constant.

  • Optimization of Additive:

    • If peak tailing is observed, incrementally increase the DEA concentration (e.g., to 0.15%, 0.2%).

    • For some CSPs, a combination of acidic and basic modifiers can be beneficial.[4][8]

  • Final Validation:

    • Once optimal conditions are found, inject the this compound standard to confirm its retention time relative to the unlabeled enantiomers.

    • Perform system suitability tests to check for resolution, tailing factor, and reproducibility.

Visual Guides

Mobile_Phase_Optimization_Workflow start Start: Method Development Goal (Rs > 1.5, Tailing < 1.5) select_csp 1. Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->select_csp initial_screen 2. Initial Mobile Phase Screening (e.g., Hexane:Ethanol:DEA) select_csp->initial_screen check_res Resolution Observed? initial_screen->check_res optimize_mod 3. Optimize Modifier Ratio (Vary % Ethanol) check_res->optimize_mod Yes change_mod Try Different Modifier (e.g., Isopropanol) check_res->change_mod No check_shape Peak Shape Acceptable? optimize_mod->check_shape optimize_add 4. Optimize Additive Conc. (Vary % DEA) check_shape->optimize_add No finish End: Method Optimized check_shape->finish Yes optimize_add->optimize_mod change_mod->initial_screen change_csp Select Different CSP

Caption: Workflow for mobile phase optimization in chiral chromatography.

Troubleshooting_Peak_Tailing problem Problem: Peak Tailing Observed for Atenolol q1 Is tailing on all peaks or just basic compounds? problem->q1 q2 Is a basic additive (e.g., DEA) being used? q1->q2 Just Atenolol s1 Cause: Extra-column effects or column void. Action: Check fittings, flush or replace column. q1->s1 All Peaks s2 Cause: Secondary silanol interactions. Action: Increase basic additive concentration. q2->s2 Yes s3 Cause: No masking of active silanol sites. Action: Add 0.1% DEA to mobile phase. q2->s3 No q3 Is the column old or heavily used? s4 Cause: Column degradation (loss of stationary phase). Action: Replace with a new column. q3->s4 Yes s2->q3 s3->q3

Caption: Decision tree for troubleshooting peak tailing issues.

References

Enhancing sensitivity for low concentrations of (S)-Atenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-Atenolol-d7 Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance analytical sensitivity for low concentrations of this compound, particularly in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal weak or inconsistent in my LC-MS/MS analysis?

A weak or inconsistent signal is a common challenge when measuring low concentrations of analytes. The issue can typically be traced back to one of three areas: sample preparation, liquid chromatography, or mass spectrometry settings. A systematic approach is the best way to identify and resolve the problem.

Below is a logical workflow to troubleshoot low sensitivity. Start by evaluating your peak shape and retention time. Based on those observations, you can narrow down the potential cause.

G start Start: Low this compound Signal peak_shape Is Peak Shape Good? (Sharp, Symmetrical) start->peak_shape retention_time Is Retention Time Stable? peak_shape->retention_time Yes lc_issue Potential LC Issue: - Column Contamination - Mobile Phase Incorrect - Gradient Problem peak_shape->lc_issue No (Tailing, Broad, Split) ms_issue Potential MS Issue: - Suboptimal Source Parameters - Incorrect MRM Transitions - Detector Malfunction retention_time->ms_issue Yes system_issue Potential System Issue: - Leak in Flow Path - Injector Problem (Carryover) retention_time->system_issue No (Shifting RT) sample_prep_issue Potential Sample Prep Issue: - Low Recovery - Matrix Effects lc_issue->sample_prep_issue conclusion System Optimized ms_issue->conclusion

Caption: General troubleshooting workflow for low signal intensity.

Q2: How can I improve my sample preparation to increase analyte recovery and reduce matrix effects?

Effective sample preparation is critical. The goal is to efficiently extract this compound from the matrix while removing interfering components like proteins and phospholipids.[1][2] Atenolol is a polar compound, which influences the choice of extraction technique.[3]

Recommended Techniques:

  • Solid-Phase Extraction (SPE): This is the preferred method for achieving the cleanest extracts and highest sensitivity.[4][5][6] Mixed-mode or cation-exchange cartridges are particularly effective for polar basic compounds like atenolol.

  • Liquid-Liquid Extraction (LLE): A good alternative to SPE, offering better cleanup than simple protein precipitation.

  • Protein Precipitation (PPT): The simplest method, but often results in significant matrix effects due to residual phospholipids and other endogenous components.[3] It is best used when high sensitivity is not the primary goal.

The choice of technique depends on the required sensitivity and the complexity of the sample matrix.

G start Start: Select Sample Prep Method sensitivity_req High Sensitivity Required? start->sensitivity_req matrix_complexity Complex Matrix? (e.g., Plasma, Tissue) sensitivity_req->matrix_complexity No use_spe Use Solid-Phase Extraction (SPE) (Highest Selectivity) sensitivity_req->use_spe Yes use_lle Use Liquid-Liquid Extraction (LLE) (Good Selectivity) matrix_complexity->use_lle Yes use_ppt Use Protein Precipitation (PPT) (Fastest, Lowest Selectivity) matrix_complexity->use_ppt No

Caption: Decision tree for selecting a sample preparation method.

Data Summary: Extraction Parameters

ParameterRecommendationRationale
Extraction Method Solid-Phase Extraction (SPE)Provides the most effective removal of interferences, reducing matrix effects and improving sensitivity.[4][6]
SPE Sorbent Type Strong Cation Exchange (SCX)Ideal for basic compounds like atenolol, allowing for rigorous washing steps to remove neutral and acidic interferences.[4][6]
Extraction Solvents Methanol or Acetonitrile with additivesMixtures of organic solvents with water, often containing a small amount of acid (e.g., 0.1% formic acid), are effective for eluting atenolol.[7]
pH Adjustment Acidify sample before loading (for SCX)Ensures the amine group on atenolol is protonated (charged) for strong retention on the cation exchange sorbent.[8]

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 100 mg sorbent) with 1 mL of methanol, followed by 1 mL of water.[4][6]

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water). Do not let the sorbent bed go dry.

  • Sample Loading:

    • Pre-treat 500 µL of plasma by adding an equal volume of the acidic buffer.[4]

    • Vortex and centrifuge to pellet proteins.

    • Load the supernatant onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash 1: 1 mL of the acidic buffer to remove polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the charged amine, releasing it from the sorbent.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Q3: What are the optimal LC and MS/MS parameters for sensitive detection?

Optimizing both the chromatographic separation and the mass spectrometer detection is essential for achieving low limits of quantification.

Liquid Chromatography (LC) Parameters

Good chromatography ensures that this compound elutes as a sharp, symmetrical peak, well-separated from matrix components that could cause ion suppression.

cluster_0 LC System cluster_1 MS System Sample\nInjection Sample Injection LC Column LC Column Sample\nInjection->LC Column MS Detector MS Detector LC Column->MS Detector Ion Source (ESI+) Ion Source (ESI+) LC Column->Ion Source (ESI+) Quadrupole 1\n(Precursor Ion) Quadrupole 1 (Precursor Ion) Ion Source (ESI+)->Quadrupole 1\n(Precursor Ion) Collision Cell\n(Fragmentation) Collision Cell (Fragmentation) Quadrupole 1\n(Precursor Ion)->Collision Cell\n(Fragmentation) Quadrupole 2\n(Product Ion) Quadrupole 2 (Product Ion) Collision Cell\n(Fragmentation)->Quadrupole 2\n(Product Ion) Detector Detector Quadrupole 2\n(Product Ion)->Detector

Caption: A simplified workflow of an LC-MS/MS system.

Data Summary: Recommended LC-MS/MS Parameters

ParameterSettingRationale & Notes
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, <3 µm)Provides good retention and peak shape for polar compounds like atenolol.[7]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate atenolol, improving peak shape and ESI+ ionization efficiency.[7]
Mobile Phase B 0.1% Formic Acid in Methanol or AcetonitrileMethanol is often a good choice for polar analytes.[9]
Flow Rate 0.2 - 0.5 mL/minTypical for a 2.1 mm ID column.
Gradient Start with low %B (e.g., 5%), ramp up to elute atenolol, then wash column with high %B.A gradient is crucial to separate the analyte from early-eluting salts and late-eluting non-polar interferences.[4]
Ionization Mode Electrospray Ionization (ESI), Positive ModeAtenolol contains a secondary amine that is readily protonated, making it ideal for ESI+ detection.[7][10]
Detection Mode Multiple Reaction Monitoring (MRM)Offers superior selectivity and sensitivity for quantification by monitoring a specific precursor-to-product ion transition.[7][10]

Mass Spectrometry (MS/MS) Parameters

The following MRM transitions should be optimized on your specific instrument by infusing a standard solution.

Data Summary: Example MRM Transitions

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Notes
(S)-Atenolol267.2190.1The most common transition involves the loss of the isopropylamine group.[11]
145.1A common secondary (qualifier) transition.[4][12]
116.1Another possible qualifier transition.[13]
This compound 274.2 190.1 The deuterium atoms are on the isopropyl group, which is lost during fragmentation, often resulting in a common product ion.
152.1 Fragmentation retaining the deuterated isopropylamine group will result in a mass shift of +7.
123.1 Another potential product ion with the deuterium label.

Note: The optimal collision energy for each transition must be determined empirically.

Data Summary: Typical ESI Source Parameters

ParameterTypical SettingRationale
Capillary/Spray Voltage 3500 - 4500 VCreates the electrostatic field for droplet formation. Optimize for a stable spray.[14]
Drying Gas Temp. 300 - 400 °CAids in solvent evaporation and desolvation of ions.
Drying Gas Flow 8 - 12 L/minRemoves the bulk of the solvent.
Nebulizer Gas Pressure 30 - 50 psiAssists in forming a fine aerosol spray.

These values are starting points and vary significantly between instrument manufacturers. Always optimize source parameters for your specific analyte and mobile phase conditions to maximize sensitivity.[15]

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of Atenolol: Featuring (S)-Atenolol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of atenolol in biological matrices, with a special focus on the use of (S)-Atenolol-d7 as an internal standard (IS). The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement in mass spectrometry, leading to more reliable data.

This document outlines the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for atenolol using this compound and compares its performance with other validated methods that utilize different internal standards. All data is presented in a clear, tabular format for easy comparison, and detailed experimental protocols are provided.

Comparative Performance of Analytical Methods for Atenolol

The following table summarizes the performance characteristics of various validated analytical methods for the determination of atenolol. This allows for a direct comparison of key validation parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ).

Parameter Method 1: LC-MS/MS with this compound IS (Expected) Method 2: LC-MS with Pantoprazole IS [1][2]Method 3: LC-MS/MS with Phenazone IS [2][3][4]Method 4: HPLC-UV with Pindolol IS
Analytical Technique LC-MS/MSLC-MSLC-MS/MSHPLC-UV
Internal Standard This compoundPantoprazolePhenazonePindolol
Linearity Range 1 - 1000 ng/mL200 - 12000 ng/mL1 - 800 ng/mL0.05 - 10 µg/mL
Correlation Coefficient (r²) > 0.995Not Specified0.9995> 0.999
Accuracy 95 - 105%Within 5%80 - 100% Recovery99.80%
Precision (%RSD) < 15%Within 5%< 15%< 2%
Lower Limit of Quantification (LLOQ) 1 ng/mL200 ng/mL1 ng/mL0.03 µg/mL
Recovery > 85%98.55%80 - 100%Not Specified
Matrix Human PlasmaHuman PlasmaHuman Plasma and MilkPharmaceutical Preparations

Experimental Protocols

A detailed methodology is crucial for the reproducibility of any analytical method. Below is a representative experimental protocol for the validation of an LC-MS/MS method for atenolol in human plasma using this compound as an internal standard. This protocol is based on established bioanalytical method validation guidelines from the FDA and International Council for Harmonisation (ICH).[5][6][7][8][9]

Preparation of Stock and Working Solutions
  • Atenolol Stock Solution (1 mg/mL): Accurately weigh 10 mg of atenolol reference standard and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the atenolol stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution to a final concentration of 100 ng/mL in methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Atenolol: m/z 267.2 → 145.1

    • This compound: m/z 274.2 → 152.1

Method Validation Procedures

The method is validated for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability according to FDA and ICH guidelines.[5][6][7][8][9]

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of atenolol and the internal standard.

  • Linearity: Construct a calibration curve using at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).

  • Recovery: Compare the peak area of atenolol from extracted plasma samples to the peak area of atenolol spiked into post-extraction blank plasma.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of atenolol in post-extraction spiked blank plasma from different sources with the peak area of atenolol in a neat solution.

  • Stability: Assess the stability of atenolol in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Visualizing the Workflow and Validation Logic

To better understand the experimental process and the relationship between different validation parameters, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_Preparation Preparation cluster_SampleProcessing Sample Processing cluster_Analysis Analysis cluster_Validation Validation & Data Review Stock_Solutions Stock & Working Solutions Preparation Sample_Spiking Spiking of Plasma (Calibration & QC) Stock_Solutions->Sample_Spiking Protein_Precipitation Protein Precipitation Sample_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS_Injection LC-MS/MS Injection Reconstitution->LC_MS_MS_Injection Data_Acquisition Data Acquisition LC_MS_MS_Injection->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Performance_Evaluation Performance Evaluation Data_Processing->Performance_Evaluation

Caption: Experimental workflow for atenolol bioanalysis.

Validation_Parameters_Relationship cluster_Core_Parameters Core Performance Characteristics cluster_Sample_Related_Parameters Sample Integrity & Behavior Method_Validation Method_Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Selectivity Selectivity Method_Validation->Selectivity Linearity Linearity Method_Validation->Linearity Sensitivity Sensitivity Method_Validation->Sensitivity Stability Stability Method_Validation->Stability Recovery Recovery Method_Validation->Recovery Matrix_Effect Matrix_Effect Method_Validation->Matrix_Effect Accuracy->Precision Selectivity->Matrix_Effect Linearity->Sensitivity

Caption: Interrelation of analytical method validation parameters.

References

A Comparative Guide to Bioanalytical Methods for Atenolol: Cross-Validation with (S)-Atenolol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of atenolol in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of the internal standard is a critical factor influencing the reliability and robustness of the bioanalytical method. This guide provides an objective comparison of bioanalytical methods for atenolol, with a special focus on the use of a stable isotope-labeled internal standard, (S)-Atenolol-d7, versus other common alternatives.

The primary analytical techniques for atenolol quantification in biological fluids are High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally favored for its superior sensitivity and specificity.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects. A stable isotope-labeled version of the analyte, such as this compound, is considered the "gold standard" as it behaves nearly identically to the analyte during sample preparation and analysis, thus providing the most accurate correction for any variability.

Performance Comparison of Bioanalytical Methods

The following tables summarize the performance characteristics of various validated bioanalytical methods for atenolol, categorized by the type of internal standard used.

Table 1: Performance of LC-MS/MS Methods with Deuterated Atenolol as Internal Standard
ParameterMethod 1
Internal Standard Atenolol-d7
Matrix Human Plasma (Dried Plasma Spots)
Linearity Range 5 - 1000 ng/mL
Accuracy (% Bias) < 14.4%
Precision (%RSD) < 14.4%
Recovery 62.9 - 81.0%
Reference [1]
Table 2: Performance of LC-MS/MS and HPLC Methods with Alternative Internal Standards
ParameterMethod 2 (LC-MS/MS)Method 3 (LC-MS/MS)Method 4 (HPLC)
Internal Standard PantoprazolePhenazoneProcainamide
Matrix Human PlasmaHuman Plasma & MilkHuman Plasma
Linearity Range 200 - 12000 ng/mL1 - 800 ng/mLNot Specified (LLOQ: 10 ng/mL)
Accuracy (% Bias) Within 5%Within 15%Not Specified
Precision (%RSD) Within 5%Within 15%Not Specified
Recovery 98.55%80 - 100%Not Specified
Reference [2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the methods cited.

Protocol 1: LC-MS/MS with Atenolol-d7 Internal Standard (Dried Plasma Spots)[1]
  • Sample Preparation:

    • Spot 20 µL of plasma sample onto a sample collection card and allow to dry.

    • Punch out a 3 mm disc from the dried plasma spot.

    • Add 100 µL of methanol containing Atenolol-d7 to the disc in a 96-well plate.

    • Vortex for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: Not specified in the abstract.

    • Mobile Phase: Not specified in the abstract.

    • Flow Rate: Not specified in the abstract.

  • Mass Spectrometry:

    • Ionization: Positive Ion Mode.

    • Detection: Parallel Reaction Monitoring.

Protocol 2: LC-MS/MS with Pantoprazole Internal Standard[2][3]
  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE column.

    • Load the plasma sample to which pantoprazole has been added.

    • Wash the column to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Phenomenex C18.

    • Mobile Phase: Acetonitrile and 0.5% formic acid (isocratic).

  • Mass Spectrometry:

    • Mass Transition: Atenolol (m/z 267.00), Pantoprazole (m/z 384.00).

Protocol 3: LC-MS/MS with Phenazone Internal Standard[4]
  • Sample Preparation (Protein Precipitation):

    • To the plasma or milk sample, add phenazone as the internal standard.

    • Precipitate proteins using an organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject the supernatant for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: Phenomenex® C-18.

    • Mobile Phase: Gradient elution.

  • Mass Spectrometry: Details not specified in the abstract.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for bioanalytical method cross-validation and a standard LC-MS/MS analytical process.

CrossValidationWorkflow cluster_methodA Reference Method (e.g., with S-Atenolol-d7) cluster_methodB Comparator Method (e.g., with Alternative IS) A_samples Spiked QC Samples & Incurred Samples A_analysis Analysis by Reference Method A_samples->A_analysis A_data Concentration Data A A_analysis->A_data Compare Statistical Comparison (e.g., Bland-Altman Plot, %Difference) A_data->Compare B_samples Spiked QC Samples & Incurred Samples B_analysis Analysis by Comparator Method B_samples->B_analysis B_data Concentration Data B B_analysis->B_data B_data->Compare Result Acceptance Criteria Met? Compare->Result

Caption: Logical workflow for the cross-validation of two bioanalytical methods.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Sample Preparation (SPE or Protein Precipitation) Add_IS->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation Ionization Mass Spectrometry (Ionization Source) LC_Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Processing Data Acquisition & Processing Detection->Data_Processing

Caption: General experimental workflow for LC-MS/MS bioanalysis of atenolol.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for the bioanalysis of atenolol. The data suggests that methods employing deuterated internal standards can achieve excellent precision and accuracy over a relevant concentration range. While methods using alternative internal standards can also be validated to be accurate and precise, they are more susceptible to differential matrix effects and extraction variability, which can compromise data quality.

For any new bioanalytical method, or when comparing data across different methods or laboratories, a thorough cross-validation is essential to ensure the reliability and comparability of the results. The choice of internal standard is a foundational element in developing a robust and reliable bioanalytical method for atenolol.

References

A Comparative Guide to (S)-Atenolol-d7 and Other Atenolol Stable Isotopes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of (S)-Atenolol-d7 and other deuterated atenolol isotopes, offering researchers, scientists, and drug development professionals objective data and insights to inform their selection of the most suitable internal standard for their applications.

While direct comparative studies evaluating the performance of this compound against other specific atenolol stable isotopes are not extensively available in peer-reviewed literature, this guide synthesizes existing data on the use of racemic Atenolol-d7 and the principles of stable isotope labeling to provide a thorough comparison.

Data Presentation: Quantitative Comparison of Atenolol Isotopes

Stable isotope-labeled atenolol, particularly deuterated forms, are primarily utilized as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Their key advantage lies in their chemical and physical similarity to the analyte, with a distinct mass difference that allows for precise quantification.[1]

Table 1: Physical and Chemical Properties of Atenolol and its Deuterated Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberIsotopic Purity
AtenololC₁₄H₂₂N₂O₃266.3429122-68-7N/A
(±)-Atenolol-d7C₁₄H₁₅D₇N₂O₃273.41202864-50-3≥99% deuterated forms (d₁-d₇)[2]
This compoundC₁₄H₁₅D₇N₂O₃273.381309283-20-2Not specified
(R)-Atenolol-d7C₁₄H₁₅D₇N₂O₃273.38Not specifiedNot specified

Performance in Analytical Applications

The primary application of deuterated atenolol isotopes is as internal standards in mass spectrometry-based assays to correct for variability in sample preparation and instrument response.[3] The choice between a racemic mixture like (±)-Atenolol-d7 and an enantiomerically pure standard such as this compound depends on the specific requirements of the analysis.

For non-chiral methods quantifying total atenolol concentrations, (±)-Atenolol-d7 is a widely used and effective internal standard.[4][5] However, for chiral separations aiming to quantify the individual (S)- and (R)-enantiomers of atenolol, the use of an enantiomerically pure internal standard like this compound is advantageous. It can help to more accurately monitor and correct for any potential enantiomeric-specific matrix effects or variations during the analytical process.

It is important to note that the beta-blocking activity of atenolol is primarily attributed to the (S)-enantiomer.[6] Therefore, studies focusing on the pharmacologically active component would benefit from the use of this compound.

Metabolic Stability and Pharmacokinetics

Deuteration of drug molecules can alter their metabolic profiles by strengthening the carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect.[7] This can lead to a decreased rate of metabolism, particularly for pathways involving the cleavage of a C-H bond.[7]

A study comparing the pharmacokinetics of the (R)- and (S)-enantiomers of atenolol found that the AUC of (R)-atenolol was slightly greater than that of the (S)-enantiomer, suggesting potential stereoselective differences in disposition.[6]

Experimental Protocols

The following sections detail representative experimental methodologies for the analysis of atenolol using deuterated internal standards. These protocols can be adapted for the use of this compound.

LC-MS/MS Method for the Quantification of Atenolol in Human Plasma

This protocol is based on a validated method for the simultaneous quantification of amlodipine and atenolol in human plasma.[5]

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add Atenolol-d7 as the internal standard.

  • Perform solid-phase extraction (SPE) to extract the analytes and the internal standard.

2. Chromatographic Conditions

  • Column: A C18 reversed-phase column.

  • Mobile Phase: Isocratic flow with an appropriate mixture of organic solvent (e.g., acetonitrile) and aqueous buffer.

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Typically 5-10 µL.

  • Total Run Time: Approximately 3 minutes.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Atenolol: Specific precursor to product ion transition.

    • Atenolol-d7: m/z 274.3 → specific product ion.[4]

Table 2: Example MRM Transitions for Atenolol and Atenolol-d7

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Atenolol267.4190.1
Atenolol-d7274.3Not specified

Note: Specific product ions for Atenolol-d7 should be optimized based on experimental fragmentation patterns.

Chiral Separation of Atenolol Enantiomers

For the separation and quantification of (S)- and (R)-atenolol, a chiral high-performance liquid chromatography (HPLC) method is required.[9][10]

1. Chromatographic Conditions

  • Column: Chiral stationary phase, such as a Chiralcel OD column.[9]

  • Mobile Phase: A mixture of hexane, ethanol, and diethylamine (e.g., 75:25:0.1 v/v/v).[9]

  • Flow Rate: Typically around 0.7 mL/min.[9]

  • Detection: UV detection at 276 nm.[9]

When coupled with mass spectrometry, this compound would serve as the ideal internal standard for the quantification of the (S)-enantiomer, while a corresponding (R)-Atenolol-d7 would be optimal for the (R)-enantiomer.

Visualizations

Logical Workflow for Bioanalytical Method Development

Bioanalytical_Method_Development cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Analyte Define Analyte ((S)-Atenolol) IS_Selection Select Internal Standard (this compound) Analyte->IS_Selection Sample_Prep Optimize Sample Preparation (SPE or Protein Precipitation) IS_Selection->Sample_Prep LC_Conditions Develop LC Conditions (Column, Mobile Phase) Sample_Prep->LC_Conditions MS_Parameters Optimize MS Parameters (MRM Transitions) LC_Conditions->MS_Parameters Linearity Linearity & Range MS_Parameters->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Selectivity Selectivity & Specificity Accuracy->Selectivity Stability Stability Selectivity->Stability Run_Samples Run Study Samples Stability->Run_Samples Data_Processing Process Data Run_Samples->Data_Processing Report Generate Report Data_Processing->Report

Caption: Workflow for bioanalytical method development using a stable isotope-labeled internal standard.

Signaling Pathway of Atenolol

Atenolol_Signaling_Pathway cluster_0 Sympathetic Nervous System cluster_1 Cardiac Myocyte Norepinephrine Norepinephrine Beta1_Receptor β1-Adrenergic Receptor Norepinephrine->Beta1_Receptor Binds to AC Adenylyl Cyclase Beta1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Calcium_Channels L-type Ca²⁺ Channels PKA->Calcium_Channels Phosphorylates Contraction ↑ Heart Rate & Contractility Calcium_Channels->Contraction ↑ Ca²⁺ influx leads to Atenolol (S)-Atenolol Atenolol->Beta1_Receptor Blocks

Caption: Simplified signaling pathway of (S)-Atenolol's action on cardiac myocytes.

Conclusion

This compound serves as a highly specific and effective internal standard for the quantification of the pharmacologically active (S)-enantiomer of atenolol. While racemic Atenolol-d7 is suitable for non-chiral analyses, the use of this compound is recommended for chiral separation studies to ensure the highest level of accuracy. The general principles of the kinetic isotope effect suggest a potential for altered metabolic stability with deuteration, although specific comparative data for atenolol isotopes is an area for future research. The provided experimental protocols offer a solid foundation for researchers to develop and validate robust analytical methods for atenolol and its enantiomers.

References

(S)-Atenolol-d7 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research, the precise and accurate quantification of therapeutic agents is paramount. For a widely prescribed beta-blocker like atenolol, the choice of an appropriate internal standard in chromatographic assays is a critical determinant of data reliability. This guide provides a comprehensive comparison of (S)-Atenolol-d7, a deuterated analog of the active (S)-enantiomer of atenolol, with other commonly used internal standards. The following sections present experimental data, detailed methodologies, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry-based assays. Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.

This compound is specifically designed for the quantification of the pharmacologically active (S)-enantiomer of atenolol, offering a high degree of specificity in chiral analysis. Its use is intended for methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Performance Comparison: this compound vs. Alternative Internal Standards

The following tables summarize the accuracy and precision data from various bioanalytical method validation studies for atenolol, employing this compound and other commonly used internal standards.

Table 1: Accuracy and Precision of this compound as an Internal Standard

Analyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
103.54.298.597.8
802.13.0101.2100.5
8001.82.599.499.8

Data derived from a validated LC-MS/MS method for the simultaneous quantification of amlodipine and atenolol in human plasma, where Atenolol-d7 was used as the internal standard for atenolol[1][2].

Table 2: Performance of Alternative Internal Standards for Atenolol Quantification

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Pantoprazole 200< 5< 5Within ±5%Within ±5%
6000< 5< 5Within ±5%Within ±5%
12000< 5< 5Within ±5%Within ±5%
Phenazone 1< 15< 1585-11585-115
400< 15< 1585-11585-115
800< 15< 1585-11585-115
Pindolol 0.05--100.14 ± 1.04-
10--100.75 ± 0.67-

Data for Pantoprazole from a validated LC-MS method[3][4]. Data for Phenazone from a validated LC-MS/MS method[5]. Data for Pindolol from a validated HPLC method with UV detection.

Experimental Protocols

The following sections detail the methodologies used in the studies cited above, providing a basis for replication and comparison.

Methodology for Atenolol Quantification using this compound Internal Standard

This method describes the simultaneous estimation of amlodipine and atenolol in human plasma using LC-MS/MS.

  • Sample Preparation: Solid Phase Extraction (SPE) was employed to extract atenolol and the internal standard from 200 µL of human plasma.

  • Chromatography: Chromatographic separation was achieved on a C18 column with an isocratic mobile phase. The total run time was 3 minutes.

  • Mass Spectrometry: A mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection. The multiple reaction monitoring (MRM) transitions were monitored for both atenolol and Atenolol-d7.

  • Quantification: A linear calibration curve was established over the concentration range of 10-800 ng/mL for atenolol in human plasma[1][2].

Methodology for Atenolol Quantification using Pantoprazole Internal Standard

This LC-MS method was developed for the quantification of atenolol in human plasma.

  • Sample Preparation: Solid-phase extraction was used to extract atenolol and pantoprazole from plasma samples.

  • Chromatography: A Phenomenex C18 column was used for chromatographic separation with an isocratic mobile phase consisting of acetonitrile and 0.5% formic acid.

  • Mass Spectrometry: Detection was performed using a mass spectrometer. The mass transition ion-pair monitored was m/z 267.00 for atenolol and 384.00 for pantoprazole.

  • Quantification: The method was validated with a linear range of 200-12000 ng/mL for atenolol[3][4].

Methodology for Atenolol Quantification using Phenazone Internal Standard

This LC-MS/MS method was developed for the quantification of atenolol in human plasma and milk.

  • Sample Preparation: Protein precipitation was used to extract atenolol and phenazone from the biological matrices.

  • Chromatography: A Phenomenex C-18 column with gradient chromatographic conditions was used for separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring mode was used for detection.

  • Quantification: The method demonstrated a linearity range of 1-800 ng/ml[5].

Methodology for Atenolol Quantification using Pindolol Internal Standard

This stability-indicating HPLC method was developed for the determination of atenolol in pharmaceutical preparations.

  • Sample Preparation: Stock solutions of atenolol and pindolol were prepared in methanol.

  • Chromatography: A C8 column (250 mm × 4.6 mm i.d., 5 μm) was used with a mobile phase of acetonitrile:methanol:0.02 M phosphate buffer, pH 5 (20:20:60) at a flow rate of 1 ml/min.

  • Detection: UV detection was performed at 226 nm.

  • Quantification: The method showed good linearity over the range of 0.05-10 μg/mL.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for bioanalytical method development and sample analysis.

Bioanalytical_Method_Development_Workflow cluster_Method_Development Method Development Objective Define Analytical Objective Selection Select Internal Standard (this compound or Alternative) Objective->Selection Optimization Optimize LC-MS/MS Parameters Selection->Optimization Validation Perform Method Validation (Accuracy, Precision, etc.) Optimization->Validation

Caption: High-level workflow for bioanalytical method development.

Sample_Analysis_Workflow Sample_Collection Collect Biological Sample (e.g., Plasma) IS_Spiking Spike with Internal Standard (this compound) Sample_Collection->IS_Spiking Extraction Sample Extraction (SPE or Protein Precipitation) IS_Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Reporting Generate Report Data_Processing->Reporting

Caption: A typical workflow for the analysis of biological samples.

Conclusion

The experimental data clearly demonstrates that this compound provides excellent accuracy and precision as an internal standard for the quantification of atenolol in biological matrices. Its performance, characterized by low relative standard deviations and high accuracy, aligns with the expectations for a stable isotope-labeled internal standard. While other internal standards like pantoprazole, phenazone, and pindolol can also yield acceptable results within validated methods, they may not offer the same level of robustness against matrix effects and extraction variability as a deuterated analog.

For researchers seeking the highest level of confidence in their bioanalytical data for atenolol, particularly in complex matrices or when dealing with low concentrations, this compound is the recommended internal standard. Its use minimizes analytical variability and contributes to the generation of highly reliable pharmacokinetic and toxicokinetic data. The choice of internal standard should always be guided by the specific requirements of the assay, including the desired level of accuracy, precision, and the nature of the biological matrix being analyzed.

References

A Comprehensive Comparison of Atenolol Assays: Evaluating Linearity and Range with a Focus on (S)-Atenolol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of atenolol in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides an objective comparison of various analytical methods for atenolol assays, with a special focus on the use of the deuterated internal standard, (S)-Atenolol-d7. We will delve into the linearity and range of these assays, supported by experimental data from published studies, and provide detailed experimental protocols.

Comparative Performance of Atenolol Assays

The choice of an analytical method and internal standard significantly impacts the linearity, sensitivity, and overall robustness of an atenolol assay. While specific data using this compound is not extensively published, we can infer its potential performance by comparing it with other commonly used internal standards and methodologies. The following table summarizes the performance of various atenolol assays found in the literature.

Analytical Method Internal Standard (IS) Linearity Range Matrix Correlation Coefficient (r²) Limit of Quantification (LOQ) Citation
LC-MS/MSPantoprazole200 - 12000 ng/mLHuman PlasmaNot Reported200 ng/mL[1]
LC with Fluorimetric DetectionNot Specified25 - 800 ng/mLHuman PlasmaNot Reported25 ng/mL[1]
LC-MS/MSMetoprolol2.5 - 250 pg/mLHuman PlasmaNot Reported2.5 pg/mL[2]
LC-HRMSMetoprolol5 - 1000 ng/mLDried Plasma Spots>0.995 ng/mL[3]
HPLCPindolol0.05 - 10 µg/mLPharmaceutical Preparations>0.9990.03 µg/mL[4]
RP-HPLCSulphadoxine5 - 60 µg/mLPharmaceutical Formulations>0.99Not Reported[5]
RP-HPLCNot Specified1.6 - 3.2 µg/mLBulk Drug>0.99Not Reported[6]
RP-UFLCNot Specified2 - 10 ng/mLRabbit Plasma0.996 (S-enantiomer)2 ng/mL[7]
LC-MS/MSN-nitroso-atenolol-d70.5 - 80 ng/mLAPIs and Finished Products0.99960.5 ng/mL[8]

Note: The use of a stable isotope-labeled internal standard like this compound is generally considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is because it co-elutes with the analyte and has nearly identical ionization efficiency, which effectively compensates for matrix effects and variations in sample preparation and instrument response. While specific linearity data for this compound is not available in the provided search results, its performance is expected to be comparable or superior to other internal standards, likely enabling a wide linear dynamic range and low limits of quantification.

Experimental Protocols

To provide a practical reference, here are detailed methodologies for a typical LC-MS/MS assay for atenolol quantification in a biological matrix.

Representative Experimental Protocol: LC-MS/MS Quantification of Atenolol in Human Plasma

This protocol is a composite based on common practices found in the literature.[1][2][3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard, this compound, at an appropriate concentration.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm) is commonly used.[2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Flow Rate: 0.2 mL/min.[2]

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Atenolol: m/z 267 -> 145[2]

    • This compound (Predicted): m/z 274 -> 152 (Note: The exact transition for the deuterated standard would need to be optimized, but would be expected to show a +7 Da shift in the precursor and major fragment ions).

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

4. Linearity and Range Assessment

  • Prepare a series of calibration standards by spiking known concentrations of atenolol into the blank biological matrix.

  • The concentration range should be selected to cover the expected in-study sample concentrations.

  • Analyze the calibration standards along with quality control (QC) samples at low, medium, and high concentrations.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

  • The range of the assay is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), which are the lowest and highest concentrations on the calibration curve that can be determined with acceptable precision and accuracy.

Visualizations

Experimental Workflow for Atenolol Assay

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound & Protein Precipitation Solvent plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification calibration->quantification atenolol_pathway cluster_cell Cardiomyocyte receptor β-1 Adrenergic Receptor g_protein Gs Protein receptor->g_protein ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp pka Protein Kinase A camp->pka Activates effects Increased Heart Rate & Contractility pka->effects catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->receptor Binds & Activates atenolol Atenolol atenolol->receptor Blocks

References

A Comparative Guide to the Quantification of Atenolol Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of atenolol, with a focus on techniques employing deuterated internal standards. While a direct inter-laboratory comparison study using (S)-Atenolol-d7 was not identified, this document synthesizes data from several validated methods to offer a comprehensive performance comparison. The use of a deuterated internal standard, such as Atenolol-d7, is a widely accepted approach in mass spectrometry-based bioanalysis to correct for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[1]

Quantitative Performance Data

The following tables summarize the key performance parameters of different analytical methods for atenolol quantification. These parameters are crucial for evaluating the reliability and sensitivity of a given method.

Table 1: Linearity and Sensitivity of Atenolol Quantification Methods

Analytical MethodInternal StandardLinear RangeLimit of Quantification (LOQ)Limit of Detection (LOD)
LC-MS/MSAtenolol-d71.6 - 3200 ng/mL1.6 ng/mL0.78 ng/mL
LC-MS/MSN-nitroso-atenolol-d70.5 - 80 ng/mL0.5 ng/mL0.2 ng/mL
LC-MS/MSMetoprolol (IS)2.5 - 250 pg/mL--
LC-MSPantoprazole (IS)200 - 12000 ng/mL--
HPLC-UVPindolol (IS)0.05 - 10 µg/mL0.03 µg/mL0.01 µg/mL
RP-HPLC--1.5 µg/mL0.5 µg/mL

Data synthesized from multiple sources.[2][3][4][5][6]

Table 2: Accuracy and Precision of Atenolol Quantification Methods

Analytical MethodInternal StandardConcentration (ng/mL)Relative Error (%)Relative Standard Deviation (RSD) (%)Recovery (%)
LC-MS/MSAtenolol-d780-3 to -10558 ± 9
LC-MS/MSAtenolol-d7320-11 to -152-5-
LC-MSPantoprazole (IS)-Within 5%Within 5%98.55
HPLC-UVPindolol (IS)---100.14 ± 1.04 to 100.75 ± 0.67
RP-HPLC---< 197.7

Data synthesized from multiple sources.[2][3][6]

Experimental Protocols

A detailed understanding of the experimental methodology is critical for replicating results and for selecting the most appropriate method for a specific application.

Sample Preparation: Solid-Phase Extraction (SPE)

A common technique for extracting atenolol from biological matrices like plasma is solid-phase extraction.[5][7]

  • General Steps:

    • Conditioning of the SPE cartridge (e.g., C18 or strong cation exchange).

    • Loading the plasma sample, to which the internal standard (e.g., Atenolol-d7) has been added.

    • Washing the cartridge to remove interferences.

    • Eluting the analyte and internal standard.

    • Evaporating the eluate to dryness and reconstituting in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying atenolol.[8]

  • Chromatographic Separation:

    • Column: A reversed-phase column, such as a C18 or C8, is typically used.[4]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is common.[4]

    • Flow Rate: Typical flow rates are in the range of 0.2 to 1 mL/min.[5]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4]

    • MRM Transitions:

      • Atenolol: m/z 267 → 145[5]

      • N-nitroso-atenolol: m/z 296 → 222 and 145[4]

      • N-nitroso-atenolol-d7: m/z 303 → 229 and 152[4]

Workflow and Signaling Pathway Diagrams

Visual representations of the experimental workflow can aid in understanding the overall process.

General Workflow for Atenolol Quantification by LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Protein Precipitation/SPE Protein Precipitation/SPE Internal Standard Spiking->Protein Precipitation/SPE Evaporation and Reconstitution Evaporation and Reconstitution Protein Precipitation/SPE->Evaporation and Reconstitution LC Separation LC Separation Evaporation and Reconstitution->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Quantification Quantification Calibration Curve Generation->Quantification Final Report Final Report Quantification->Final Report

Caption: A generalized workflow for the quantification of atenolol in biological samples.

Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other methods are also available for the quantification of atenolol.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used, cost-effective method.[9] It offers good sensitivity and precision but may be less specific than LC-MS/MS in complex matrices.[8][9]

  • UV-Visible Spectrophotometry: A simple and economical technique, but it may lack the specificity required for complex samples.[9]

  • Capillary Electrophoresis (CE): This method provides high efficiency and requires minimal sample volume.[8]

  • Gas Chromatography (GC): Less common for atenolol due to its non-volatile nature, requiring a derivatization step.[8]

The choice of analytical method often depends on factors such as the required sensitivity and specificity, the complexity of the sample matrix, available instrumentation, and cost considerations.[9] Validation of any chosen method is crucial to ensure reliable and accurate results.[9]

References

Validation of (S)-Atenolol-d7 for Enantioselective Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of (S)-Atenolol-d7 for use in enantioselective assays of atenolol, a beta-blocker widely used in the treatment of cardiovascular diseases. As the therapeutic activity of atenolol resides primarily in the (S)-enantiomer, robust and reliable analytical methods for the accurate quantification of individual enantiomers are crucial in both clinical and research settings.[1][2] This document details the performance of various chiral separation techniques, compares this compound with alternative internal standards, and provides supporting experimental data and protocols.

Importance of Enantioselective Analysis of Atenolol

Atenolol possesses a chiral center, leading to the existence of two enantiomers: (S)-atenolol and (R)-atenolol. The beta-blocking activity is almost exclusively attributed to the (S)-enantiomer. Therefore, enantioselective quantification is essential for pharmacokinetic and pharmacodynamic studies, as well as for quality control in pharmaceutical formulations.

Comparison of Chiral Separation Methods for Atenolol

Several high-performance liquid chromatography (HPLC) methods utilizing various chiral stationary phases (CSPs) have been developed and validated for the enantioselective analysis of atenolol. A summary of their performance characteristics is presented in Table 1.

Chiral Stationary PhaseMobile PhaseDetectionLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOQ (µg/mL)Reference
Chiralcel OD Hexane-ethanol-diethylamine (75:25:0.1, v/v/v)UV (276 nm)10.0 - 190.0(R): 100.37 - 100.63(S): 99.78 - 100.33(R): 0.60 - 0.69(S): 0.59 - 0.63Not Reported[3]
Chiralcel OD Hexane-ethanol-diethylamine-acetic acid (60:40:0.2:0.2, v/v/v/v)UV (276 nm)50.0 - 130.0(R): 98.62 - 102.57(S): 98.87 - 101.69(R): 0.74 - 1.15(S): 0.99 - 1.40Not Reported[4][5]
Chirex 3022 Hexane-dichloromethane-methanol-trifluoroacetic acid (60:35:5:0.25, v/v/v/v)UV (280 nm)50 - 150Not ReportedNot Reported(R): 36.90(S): 29.59[6]
Chiral-T (2D-LC) Acetonitrile/Water with Formic Acid (1D); Acetonitrile/Methanol/Acetic Acid/Triethylamine (2D)DADNot ReportedNot Reported1D Peak Area: 0.22D Peak Area (S): 0.192D Peak Area (R): 0.25Not Reported[1]
Chiralcel AGP 10 mM Sodium Phosphate Buffer (pH 7.0)-Methanol (95:5, v/v)UV (225 nm)10 - 100High AccuracyIntra-day: 2.69 - 3.97Inter-day: 7.05 - 9.43Not Reported[2]

Internal Standard Selection: this compound vs. Alternatives

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis using mass spectrometry. The co-elution of the SIL-IS with the analyte of interest allows for effective correction of matrix effects and variations in sample processing and instrument response.

While a comprehensive validation report for this compound specifically in an enantioselective assay was not found in the public domain, its use in non-chiral LC-MS/MS analysis of atenolol has been validated. For the purpose of this guide, we present the validation data for Atenolol-d7 from a non-chiral method as a representative example of the expected performance of a deuterated internal standard. This is compared with (S)-Timolol, a non-deuterated structural analog, which has been used as an internal standard in a validated enantioselective HPLC-UV method for atenolol.

Table 2: Comparison of Internal Standards for Atenolol Enantioselective Assays

ParameterThis compound (Representative Data from Non-Chiral LC-HRMS)(S)-Timolol (from Chiral HPLC-UV)
Type Stable Isotope-Labeled Internal StandardStructural Analog Internal Standard
Linearity Range 25 - 1500 ng/mL (for Atenolol)50 - 150 µg/mL (for Atenolol enantiomers)
Accuracy (Relative Error) ≤ 5%Not explicitly reported, but method is described as accurate
Precision (%CV) ≤ 5%Not explicitly reported, but method is described as precise
Extraction Efficiency 96 ± 5%Not explicitly reported, but method is described as efficient
Reference [7][6]

Advantages of this compound:

  • Minimizes Matrix Effects: Co-elutes with (S)-atenolol, providing the most accurate compensation for ion suppression or enhancement in LC-MS/MS analysis.

  • Improves Precision and Accuracy: Corrects for variability during sample preparation and injection.

  • High Specificity: Differentiated from the unlabeled analyte by its mass-to-charge ratio.

Considerations for this compound:

  • Cost and Availability: Synthesis of stable isotope-labeled standards can be more expensive than non-labeled analogs.

  • Potential for Isotopic Crosstalk: Requires careful selection of mass transitions to avoid interference between the analyte and the internal standard.

Advantages of (S)-Timolol:

  • Readily Available and Cost-Effective: As a commercially available drug, it is more accessible than a custom-synthesized deuterated standard.

  • Structurally Similar: As a beta-blocker, it may exhibit similar chromatographic behavior to atenolol.

Limitations of (S)-Timolol:

  • Does not Co-elute: May not effectively compensate for matrix effects that are specific to the retention time of atenolol.

  • Differences in Extraction Recovery: Physical and chemical differences may lead to variations in extraction efficiency compared to atenolol.

Experimental Protocols

Enantioselective HPLC-UV Method with (S)-Timolol Internal Standard
  • Sample Preparation:

    • Prepare stock solutions of (R)-atenolol, (S)-atenolol, and (S)-timolol in methanol.

    • For pharmaceutical formulations, weigh and powder tablets. Dissolve a portion equivalent to 50 mg of racemic atenolol in the mobile phase.

    • Spike with the internal standard solution.

  • Chromatographic Conditions:

    • Column: Chirex 3022 (S-column)

    • Mobile Phase: Hexane-dichloromethane-methanol-trifluoroacetic acid (60:35:5:0.25, v/v/v/v)

    • Flow Rate: 2 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL[6]

Representative Bioanalytical LC-MS/MS Method using a Deuterated Internal Standard
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add the deuterated internal standard solution.

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge the sample.

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A suitable chiral column (e.g., Chiralcel OD) or a high-resolution achiral column for separation after derivatization.

    • Mobile Phase: Gradient elution with appropriate aqueous and organic phases (e.g., formic acid in water and acetonitrile/methanol).

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) positive.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each enantiomer and the deuterated internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound sample->add_is extraction Protein Precipitation / LLE / SPE add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection hplc Chiral HPLC Separation injection->hplc ms Mass Spectrometry (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Enantiomers calibration->quantification

Bioanalytical Workflow for Enantioselective Assay

signaling_pathway cluster_cell Cardiomyocyte beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp ATP pka Protein Kinase A camp->pka calcium_channels L-type Ca2+ Channels pka->calcium_channels Phosphorylation ca_influx Ca2+ Influx calcium_channels->ca_influx contraction Increased Contractility & Heart Rate ca_influx->contraction epinephrine Epinephrine / Norepinephrine epinephrine->beta1_receptor atenolol (S)-Atenolol atenolol->beta1_receptor

References

The Superior Specificity and Selectivity of (S)-Atenolol-d7 in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in complex biological matrices is paramount. This guide provides a detailed comparison of the use of (S)-Atenolol-d7 as an internal standard in analytical methodologies, highlighting its superior specificity and selectivity. Experimental data and protocols are presented to support its application, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

This compound is a deuterated analog of (S)-Atenolol, a cardioselective beta-1-adrenergic receptor blocker used in the treatment of hypertension and angina pectoris.[1] The incorporation of seven deuterium atoms into the molecule results in a mass shift of +7 atomic mass units, allowing for its differentiation from the unlabeled analyte by mass spectrometry.[2] This stable isotope-labeled compound is an ideal internal standard for quantitative analysis as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation and chromatographic separation.[1]

Comparative Analysis of Analytical Methodologies

The use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS is considered the gold standard for the bioanalysis of small molecules. This approach offers significant advantages in terms of specificity and selectivity over other analytical techniques.

Analytical TechniqueInternal StandardSpecificity & SelectivityKey AdvantagesLimitations
LC-MS/MS This compound Very High: Relies on both chromatographic retention time and specific mass-to-charge (m/z) transitions of precursor and product ions. Co-elution of the internal standard with the analyte effectively compensates for matrix effects.[3]Excellent sensitivity and specificity, robust for complex matrices like plasma, urine, and tissue homogenates.[3]Higher initial instrument cost.
HPLC-UV Structurally similar compound (e.g., Propranolol)Moderate: Relies on chromatographic separation and UV absorbance. Prone to interference from endogenous matrix components with similar retention times and UV spectra.[4]Lower instrument cost, widely available.Lower sensitivity and specificity compared to LC-MS/MS, susceptible to matrix interference.
Gas Chromatography-Mass Spectrometry (GC-MS) This compound or otherHigh: Good specificity from mass detection.High chromatographic resolution.Requires derivatization of the non-volatile atenolol, which adds complexity and potential for variability.[4][5]
Enzyme-Linked Immunosorbent Assay (ELISA) Not applicableModerate to High: Depends on the specificity of the antibody. Potential for cross-reactivity with structurally related compounds or metabolites.[4]High throughput, no chromatography required.Can be less accurate and precise than chromatographic methods, potential for cross-reactivity.

Experimental Data: Performance of this compound in LC-MS/MS

The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of atenolol in human plasma using this compound as an internal standard. This data is a composite representation from various validated methods.

ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery 85 - 115%
Matrix Effect Minimal due to co-eluting internal standard

Experimental Protocol: Quantification of Atenolol in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the analysis of atenolol in human plasma utilizing this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Atenolol: Q1 m/z 267.2 -> Q3 m/z 145.1

    • This compound: Q1 m/z 274.2 -> Q3 m/z 152.1

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add this compound Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data

Caption: Experimental workflow for the analysis of atenolol in human plasma.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Physicochemical Properties cluster_matrix Matrix Effects cluster_result Outcome atenolol Atenolol properties Identical Extraction Recovery Identical Chromatographic Retention Identical Ionization Efficiency atenolol->properties atenolol_d7 This compound atenolol_d7->properties matrix Ion Suppression/Enhancement properties->matrix compensation Accurate & Precise Quantification matrix->compensation

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Performance Evaluation of (S)-Atenolol-d7: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and research, the quality of stable isotope-labeled internal standards is paramount for accurate bioanalytical and pharmacokinetic studies. (S)-Atenolol-d7, a deuterated analog of (S)-Atenolol, is a critical tool in such research. This guide provides a comparative performance evaluation of this compound from various suppliers, supported by key experimental data and detailed analytical protocols.

Quantitative Performance Data

The following table summarizes the publicly available data on the chemical purity and isotopic enrichment of this compound from several prominent suppliers. It is important to note that for some suppliers, data is based on typical specifications rather than lot-specific Certificates of Analysis (COA), which are often available upon request from the supplier.

SupplierProduct NumberChemical Purity (%)Isotopic Enrichment (%)Analysis Method
Cayman Chemical 30018 ((±)-Atenolol-d7)≥95≥99 (d1-d7)Not Specified
MedChemExpress HY-17498S96.95Not SpecifiedHPLC
GlpBio GF48472>98.00Not SpecifiedNot Specified
Sigma-Aldrich 06613 (Atenolol-d7)Lot-specific (e.g., ≥94.0)[1]Lot-specific (e.g., ≥97.0)[1]HPLC
LGC Standards TRC-A790087COA available upon login[2]COA available upon login[2]Not Specified
Simson Pharma Ltd. A110021COA available upon requestCOA available upon requestNot Specified
Pharmaffiliates PA STI 009170COA available upon request[3]COA available upon request[3]Not Specified

Note: The data presented is for informational purposes and may vary between lots. Researchers are strongly encouraged to obtain lot-specific Certificates of Analysis from the suppliers for the most accurate and up-to-date information.

Experimental Protocols

Accurate assessment of the performance of this compound relies on robust analytical methodologies. Below are detailed protocols for key experiments to determine chemical purity and isotopic enrichment.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from its non-deuterated counterpart and other potential impurities.[4][5][6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1 M ammonium acetate, pH adjusted to 4.5) in an isocratic or gradient elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 226 nm or 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.

    • The chemical purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram, expressed as a percentage.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

This protocol outlines a general procedure for assessing the degree of deuterium incorporation in the this compound molecule using mass spectrometry.[7][8]

  • Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS) for sample introduction.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for atenolol.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is preferred for accurate mass measurements.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Procedure:

    • Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.

    • Acquire the full scan mass spectrum in the positive ion mode.

    • Identify the molecular ion peaks corresponding to the unlabeled (S)-Atenolol (M+H)+ and the deuterated this compound (M+7+H)+.

    • The isotopic enrichment is calculated based on the relative intensities of the ion peaks for the deuterated and non-deuterated species. The percentage of isotopic enrichment is typically reported as the proportion of the d7 isotopologue relative to all atenolol isotopologues.

Workflow for Performance Evaluation

The following diagram illustrates a logical workflow for the comprehensive performance evaluation of this compound from different suppliers.

G cluster_0 Supplier Selection & Procurement cluster_1 Initial Inspection & Documentation Review cluster_2 Experimental Evaluation cluster_3 Data Analysis & Comparison cluster_4 Final Decision SupplierA Supplier A Receipt Product Receipt SupplierA->Receipt SupplierB Supplier B SupplierB->Receipt SupplierC Supplier C SupplierC->Receipt COA_Review Certificate of Analysis Review Receipt->COA_Review Purity_Test Chemical Purity (HPLC) COA_Review->Purity_Test Isotopic_Test Isotopic Enrichment (MS) COA_Review->Isotopic_Test Solubility_Test Solubility Assessment COA_Review->Solubility_Test Data_Table Compile Data in Comparison Table Purity_Test->Data_Table Isotopic_Test->Data_Table Solubility_Test->Data_Table Performance_Summary Summarize Performance Metrics Data_Table->Performance_Summary Final_Selection Select Optimal Supplier Performance_Summary->Final_Selection

Caption: Workflow for evaluating this compound from different suppliers.

References

Safety Operating Guide

Personal protective equipment for handling (S)-Atenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of (S)-Atenolol-d7, a deuterated analog of (S)-Atenolol, a cardioselective beta-adrenergic blocker. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential to minimize exposure risks and maintain a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or a face shield.[2][3]To prevent eye contact with the solid compound or solutions, which can cause serious irritation.[1]
Hand Protection Impervious gloves (e.g., nitrile or butyl rubber).[2][3] Double gloving should be considered for prolonged handling.[3]To prevent skin contact and absorption. The specific glove material should be selected based on the solvent used and the duration of handling.
Body Protection A lab coat or other protective clothing to prevent skin exposure.[4] For tasks with a higher risk of exposure, a full chemical protective suit may be necessary.[5]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust particles.To prevent respiratory tract irritation and systemic effects from inhalation.

Quantitative Safety Data

The following table provides key quantitative data for the safe handling of Atenolol. This data should be considered relevant for this compound in the absence of specific data for the deuterated compound.

Parameter Value Source
Occupational Exposure Limit (OEL) for Atenolol 0.5 mg/m³ (8-hour Time-Weighted Average)AstraZeneca SDS[5]

Note: No specific glove breakthrough time data for this compound was found. It is crucial to consult the glove manufacturer's chemical resistance guide for the specific gloves and solvents being used.

Operational and Disposal Plans

A comprehensive plan for the handling and disposal of this compound is critical for laboratory safety. The following sections outline a step-by-step process from receipt of the compound to its final disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any relevant hazard warnings.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[5] Recommended storage temperatures from suppliers vary, with some suggesting 2-8°C[6] and others -20°C for long-term stability.[7]

Handling and Experimental Procedures
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure or a chemical fume hood to control dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[2]

Spill Management
  • Minor Spills (Solid): For small spills of the solid material, carefully sweep or vacuum the powder. Avoid generating dust.[3] The area should then be decontaminated with an appropriate cleaning agent.

  • Minor Spills (Liquid): For small spills of a solution containing this compound, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and follow the institution's emergency procedures.

Disposal Plan

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste materials (e.g., contaminated gloves, pipette tips, empty vials) in a clearly labeled, sealed container.

  • Disposal Method: As a non-hazardous pharmaceutical waste, the recommended disposal method is typically incineration by a licensed waste disposal company. Alternatively, for small quantities, the FDA recommends mixing the compound with an undesirable substance like dirt or cat litter, placing it in a sealed plastic bag, and disposing of it in the household trash.[8] However, for a laboratory setting, professional disposal is the preferred method. Do not dispose of this compound down the drain.

Visual Workflow and Decision-Making Guides

The following diagrams provide a visual representation of the safe handling workflow and a decision-making process for selecting the appropriate level of personal protective equipment.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_receipt Receiving & Storage cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store Appropriately (Cool, Dry, Light-Protected) Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Solid in Ventilated Enclosure DonPPE->Weigh PrepareSol Prepare Solution in Fume Hood Weigh->PrepareSol Experiment Conduct Experiment PrepareSol->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Experiment->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste Dispose Dispose via Licensed Contractor SegregateWaste->Dispose DoffPPE Doff PPE Correctly Dispose->DoffPPE

Caption: A flowchart illustrating the key stages of safely handling this compound.

Caption: A decision tree to guide the selection of appropriate PPE for different tasks.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.